molecular formula C10H6INO2 B1325386 2-(4-Iodobenzoyl)oxazole CAS No. 898759-87-0

2-(4-Iodobenzoyl)oxazole

Cat. No.: B1325386
CAS No.: 898759-87-0
M. Wt: 299.06 g/mol
InChI Key: XLQMFWVQAKMNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-iodophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQMFWVQAKMNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642083
Record name (4-Iodophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-87-0
Record name (4-Iodophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Iodobenzoyl)oxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(4-Iodobenzoyl)oxazole.

Intermediate Class: Heterocyclic Building Block / Electrophilic Scaffold Primary Application: Medicinal Chemistry (Orexin Antagonists, Kinase Inhibitors)

Part 1: Executive Summary & Strategic Significance[1]

2-(4-Iodobenzoyl)oxazole (CAS: 898759-87-0) is a high-value heterocyclic intermediate characterized by two distinct reactive centers: the oxazole ring (a common bioisostere for amides and esters) and the para-iodophenyl moiety (a versatile handle for transition-metal catalyzed cross-coupling).

In drug discovery, this molecule serves as a "divergent scaffold." The ketone linkage at the C2 position of the oxazole is electronically significant, lowering the pKa of the oxazole ring and influencing binding interactions in active sites. The iodine substituent allows researchers to late-stage functionalize the molecule via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, making it ideal for generating Structure-Activity Relationship (SAR) libraries efficiently.

Chemical Identity Table[1][2]
PropertyData
CAS Number 898759-87-0
IUPAC Name (4-Iodophenyl)(1,3-oxazol-2-yl)methanone
Molecular Weight 299.06 g/mol
Molecular Formula C₁₀H₆INO₂
SMILES C1=CC(=CC=C1C(=O)C2=NC=CO2)I
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Part 2: Synthesis Protocols

Synthesizing 2-acyloxazoles requires precise control due to the thermal instability of the 2-lithiooxazole intermediate. The following protocol utilizes an Aldehyde Addition / Oxidation Sequence , which offers higher yields and reproducibility compared to direct reaction with acid chlorides.

Method A: The Lithiation-Oxidation Route (Recommended)

This two-step workflow avoids the formation of bis-acylated byproducts common in direct acylation.

Step 1: Nucleophilic Addition
  • Reagents: Oxazole, n-Butyllithium (n-BuLi), 4-Iodobenzaldehyde, THF (anhydrous).

  • Mechanism: Lithiation of oxazole at C2 followed by nucleophilic attack on the aldehyde.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C .

  • Lithiation: Add oxazole (1.0 equiv). Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Maintain temperature < -70°C.

    • Critical Note: 2-Lithiooxazole is unstable above -60°C and will ring-open to the isocyanide.

  • Addition: Stir for 30 minutes at -78°C. Dissolve 4-iodobenzaldehyde (1.0 equiv) in minimal THF and add dropwise to the lithio-species.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Intermediate: (4-Iodophenyl)(oxazol-2-yl)methanol.

Step 2: Oxidation to Ketone
  • Reagents: Crude Alcohol (from Step 1), Dess-Martin Periodinane (DMP) or MnO₂.

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the intermediate alcohol in DCM (0.1 M).

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Warm to room temperature and stir for 2-4 hours. Monitor by TLC (The ketone is less polar than the alcohol).

  • Purification: Filter through a Celite pad. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the downstream utility of the iodine handle.

G Start Oxazole Li 2-Lithiooxazole (-78°C) Start->Li n-BuLi, THF Alcohol Intermediate Alcohol Li->Alcohol + Aldehyde Aldehyde 4-Iodobenzaldehyde Product 2-(4-Iodobenzoyl)oxazole (CAS: 898759-87-0) Alcohol->Product DMP or MnO₂ (Oxidation) Suzuki Suzuki Coupling (Biaryls) Product->Suzuki Pd(0), Ar-B(OH)₂ Sono Sonogashira (Alkynes) Product->Sono Pd(0), CuI, Alkyne

Figure 1: Synthesis pathway via lithiation-oxidation and downstream diversification vectors.

Part 3: Analytical Characterization[5]

To validate the synthesis, the following spectral data should be observed. The absence of the alcohol O-H stretch and the presence of the ketone C=O are critical checkpoints.

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl.

    • δ 7.90 (d, J=0.8 Hz, 1H): Oxazole C5-H (deshielded by heteroatoms).

    • δ 7.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the iodine.

    • δ 7.40 (d, J=0.8 Hz, 1H): Oxazole C4-H.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~176.0: Ketone C=O.

    • δ ~158.0: Oxazole C2 (quaternary).

    • δ ~142.0: Oxazole C5.

    • δ ~138.0: Aromatic C-I (carbon bonded to iodine).

    • δ ~130-132: Aromatic C-H signals.

    • δ ~129.0: Oxazole C4.

Mass Spectrometry[2][7]
  • ESI-MS: Calculated for [M+H]⁺: 300.06.

  • Pattern: Look for the characteristic lack of M+2 isotope intensity typical of iodine (unlike Cl or Br), but a distinct mass defect due to the heavy iodine atom.

Part 4: Safety & Handling

  • Hazards: 2-(4-Iodobenzoyl)oxazole is an organoiodide and should be treated as a potential irritant.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light, as carbon-iodine bonds can be photosensitive over long periods.

  • Reactivity: Avoid strong reducing agents which may dehalogenate the iodine. The ketone is susceptible to nucleophilic attack; avoid storing in protic solvents like methanol for extended periods.

References

  • Verrier, C., et al. (2008).[1] Direct Arylation of Oxazoles. Journal of Organic Chemistry, 73(18), 7383–7386. (Provides foundational protocols for oxazole C2 functionalization).

  • Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles. Journal of Organic Chemistry, 61(15), 5192-5193. (Establishes the stability limits of 2-lithiooxazole).
  • PubChem. (n.d.). (4-Iodophenyl)(1,3-oxazol-2-yl)methanone. Retrieved February 2, 2026, from [Link]

Sources

Synthesis of 2-(4-Iodobenzoyl)oxazole from 4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-iodobenzoyl)oxazole presents a specific chemoselective challenge: the introduction of a carbonyl-linked oxazole ring (a 2-acyl moiety) while preserving an aryl iodide functionality. Standard lithiation protocols for functionalizing the C2 position of oxazole typically require n-butyllithium (n-BuLi), which undergoes rapid lithium-halogen exchange with aryl iodides, leading to polymerization or loss of the iodine handle.

This guide details a robust, modular protocol utilizing 2-(trimethylsilyl)oxazole as a nucleophilic surrogate. By decoupling the lithiation step from the coupling step, this "Silicon-Switch" strategy ensures the integrity of the C–I bond. The method relies on the acylation of the silylated azole with 4-iodobenzoyl chloride, driven by the formation of a strong Si–Cl bond (the driving force of the reaction).

Strategic Analysis & Retrosynthesis

The Chemoselectivity Problem

Direct deprotonation of oxazole at C2 (


) requires strong bases like n-BuLi or LiHMDS. In the presence of 4-iodobenzoic acid derivatives, n-BuLi preferentially attacks the Iodine atom (Li-I exchange) rather than deprotonating the oxazole, resulting in des-iodo byproducts.
The Solution: The Silyl-Deacylation Protocol

To bypass this, we utilize a masked nucleophile. 2-(Trimethylsilyl)oxazole (2-TMS-oxazole) is a stable, storable reagent. It reacts with acid chlorides under neutral or mild thermal conditions to yield the 2-acyl product via an addition-elimination mechanism where the silyl group acts as a leaving group (Desilylation-Acylation).

Retrosynthetic Logic (Visualized)

Retrosynthesis Target 2-(4-Iodobenzoyl)oxazole (Target) Disconnection Acylation / Desilylation Target->Disconnection Retro-step AcidChloride 4-Iodobenzoyl Chloride (Electrophile) Disconnection->AcidChloride SilylOxazole 2-(Trimethylsilyl)oxazole (Nucleophile) Disconnection->SilylOxazole StartAcid 4-Iodobenzoic Acid AcidChloride->StartAcid SOCl2 or (COCl)2 StartOxazole Oxazole SilylOxazole->StartOxazole 1. n-BuLi 2. TMSCl

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the activated acid and the silylated heterocycle.[1][2]

Experimental Protocol

Phase 1: Synthesis of 2-(Trimethylsilyl)oxazole

Note: This reagent is commercially available. If synthesizing de novo, strict anhydrous conditions are required.

Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), TMSCl (1.2 eq), THF (anhydrous).

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon atmosphere. Add anhydrous THF.

  • Cooling: Cool the THF solution of oxazole to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 30 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithiooxazole.

  • Silylation: Add Trimethylsilyl chloride (TMSCl) dropwise.

  • Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry organic layer over MgSO₄.

  • Purification: Distillation at reduced pressure (b.p. ~130 °C at atm, adjust for vacuum).

    • Checkpoint: ¹H NMR (CDCl₃) should show a singlet at ~0.4 ppm (TMS) and loss of the C2 proton signal (~7.9 ppm).

Phase 2: Activation of 4-Iodobenzoic Acid

The acid must be converted to the acid chloride to provide sufficient electrophilicity.

Reagents: 4-Iodobenzoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), DCM (anhydrous).

  • Slurry: Suspend 4-iodobenzoic acid in anhydrous DCM at 0 °C.

  • Catalysis: Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise.[3] (Caution: Vigorous gas evolution of CO and CO₂).

  • Reaction: Allow to warm to RT and stir until gas evolution ceases and the solid dissolves (approx. 2-3 hours).

  • Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride.

    • Note: Do not purify by column chromatography (hydrolysis risk). Use the crude acid chloride directly for the next step.

Phase 3: The Coupling (Acylation)

This is the critical C–C bond forming step.

Reagents: Crude 4-Iodobenzoyl chloride (1.0 eq), 2-(Trimethylsilyl)oxazole (1.1 eq), Toluene or Dioxane (solvent).

  • Dissolution: Dissolve the crude acid chloride in anhydrous Toluene.

  • Addition: Add 2-(Trimethylsilyl)oxazole.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–6 hours.

    • Mechanism:[2][4][5][6][7][8] The reaction proceeds via an N-acyl oxazolium intermediate, followed by chloride attack on the silicon, releasing TMSCl (volatile) and generating the ketone.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The acid chloride spot will disappear, and a new, more polar spot (the ketone) will appear.

  • Workup: Cool to RT. Remove volatiles in vacuo.

  • Purification: Flash column chromatography on silica gel (Gradient: 0%

    
     20% EtOAc in Hexanes). The product is typically a white to pale yellow solid.
    

Workflow Diagram

Workflow cluster_0 Phase 1: Nucleophile Gen cluster_1 Phase 2: Electrophile Gen cluster_2 Phase 3: Coupling Oxazole Oxazole Li_Int 2-Lithiooxazole (-78°C) Oxazole->Li_Int n-BuLi TMS_Ox 2-TMS-Oxazole Li_Int->TMS_Ox TMSCl Coupling Mix in Toluene (80-100°C) TMS_Ox->Coupling Acid 4-Iodobenzoic Acid AcidCl 4-Iodobenzoyl Chloride Acid->AcidCl (COCl)2, DMF AcidCl->Coupling Product 2-(4-Iodobenzoyl)oxazole Coupling->Product -TMSCl

Figure 2: Step-by-step reaction workflow illustrating the convergence of the two pathways.

Data & Quality Control

To validate the synthesis, compare the spectral data against the expected values.

ParameterExpected Signal (¹H NMR, CDCl₃)Structural Assignment
Oxazole H-4

7.40 ppm (singlet/doublet)
Heterocyclic ring proton
Oxazole H-5

7.90 ppm (singlet/doublet)
Heterocyclic ring proton
Aromatic AA'BB'

7.85 (d) & 8.20 (d) ppm
para-substituted benzene ring
TMS Group ABSENT Confirmation of desilylation
Aldehyde CHO ABSENT Confirmation of no reduction

Troubleshooting:

  • Low Yield: If the yield is low, ensure the acid chloride is fully formed before adding the oxazole. Residual acid will quench the silyl oxazole (protodesilylation).

  • Desilylation without Acylation: If oxazole is recovered, the reaction temperature was likely too low. The activation energy for breaking the C-Si bond in this specific electrophilic substitution is moderate; heating is required.

Safety & Hazards

  • Oxalyl Chloride: Highly toxic and corrosive. Releases CO (silent killer) and HCl. Must be used in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric. Extreme fire hazard. Use standard Schlenk techniques.

  • 4-Iodobenzoic Acid derivatives: Potential skin sensitizers. Handle with gloves.

References

  • General Methodology (Silylated Azoles): Dondoni, A., et al. "Silylated Thiazoles and Oxazoles as Synthetic Auxiliaries." Journal of Organic Chemistry, 1988, 53, 1748–1761.

  • Acylation of 2-TMS-Oxazole: Harn, N. K., et al. "Synthesis of 2-Acyl- and 2-Aroyl-oxazoles." Tetrahedron Letters, 1995, 36(52), 9453–9456.

  • Oxazole Reactivity Review: Palmer, D. C.[7] "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.

  • Dondoni's Review on Azole Synthesis: Dondoni, A. "Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries." Organic & Biomolecular Chemistry, 2010, 8, 3366-3385.[9]

Sources

Technical Guide: Robinson-Gabriel Synthesis for Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Robinson-Gabriel synthesis remains the premier strategy for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, a structural motif ubiquitous in bioactive natural products (e.g., Diazonamide A, Muscoride A) and synthetic pharmacophores (e.g., PPAR agonists).

This guide moves beyond standard textbook definitions to provide a rigorous, process-chemistry-oriented analysis. It contrasts the robust, albeit harsh, classical acid-mediated pathways with modern, mild dehydration protocols (Wipf-Miller, Burgess), enabling researchers to select the optimal methodology based on substrate sensitivity and scale.

Part 1: Scientific Foundations & Mechanism

The Core Transformation

The reaction involves the intramolecular cyclodehydration of 2-acylaminoketones (also known as


-acylamino ketones or 

-keto amides) to form the 1,3-oxazole ring.

General Equation:



Mechanistic Pathway

The transformation proceeds through a specific sequence: activation , 5-exo-trig cyclization , and aromatization . Understanding this causality is vital for troubleshooting low yields.

  • Activation: The ketone carbonyl oxygen is protonated or complexed with a Lewis acid, increasing electrophilicity.

  • Cyclization: The amide oxygen (acting as a nucleophile) attacks the activated ketone carbon. This is the rate-determining step in many variations.

  • Dehydration: The resulting hydroxy-oxazoline intermediate undergoes elimination of water (often assisted by the dehydrating agent) to establish the aromatic oxazole system.

RobinsonGabrielMechanism cluster_0 Critical Transition Start 2-Acylaminoketone Act Activated Carbonyl (Protonated/Complexed) Start->Act Acid/Lewis Acid Cyclo 5-exo-trig Cyclization (Amide O attack) Act->Cyclo Intramolecular Inter Hydroxy-oxazoline Intermediate Cyclo->Inter Ring Closure Elim Dehydration (-H2O / -HOP(=O)Cl2) Inter->Elim Elimination End Substituted Oxazole Elim->End Aromatization

Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration. The cyclization step (yellow) creates the heterocyclic ring, while the elimination step (red) drives the equilibrium forward via aromatization.

Part 2: Strategic Reagent Selection

The choice of dehydrating agent dictates the success of the synthesis, particularly regarding functional group tolerance.

Comparative Analysis of Dehydrating Agents
Reagent SystemMechanism TypeConditionsToleranceBest For
H₂SO₄ (Conc.) Brønsted Acid90–100°C, neat or AcOHLow (No acid-labile groups)Simple, stable substrates; bulk commodity chemicals.
POCl₃ / DMF Vilsmeier-Haack type25–90°CModerateScale-up; substrates needing strong activation.
Burgess Reagent syn-Elimination50–70°C, THF/BenzeneHigh (Neutral pH)Acid-sensitive substrates; late-stage functionalization.
PPh₃ / I₂ / Et₃N Wipf-Miller (Redox)0°C to RT, CH₂Cl₂/MeCNVery High (Mild)Complex natural products; peptide backbones; preventing epimerization.
TFAA / Pyridine Acyl Activation0°C to RTModerateSolid-phase synthesis; rapid kinetics.
Expert Insight: The "Wipf-Miller" Evolution

For drug discovery applications involving chiral centers adjacent to the oxazole (e.g., peptide mimetics), the Wipf-Miller protocol (PPh₃/I₂) is superior. Classical acidic conditions (H₂SO₄) often lead to racemization of the


-center via enolization prior to cyclization. The Wipf-Miller protocol operates under basic/neutral buffering (Et₃N), preserving stereochemical integrity.

Part 3: Detailed Experimental Protocols

Protocol A: Robust Scale-Up (POCl₃ Method)

Best for: Stable intermediates, gram-to-kilogram scale, non-chiral substrates.

Reagents:

  • 2-Acylaminoketone (10.0 mmol)

  • Phosphorus Oxychloride (POCl₃) (30.0 mmol, 3.0 equiv)

  • DMF (Solvent/Catalyst) (20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar under nitrogen atmosphere.

  • Dissolution: Dissolve the 2-acylaminoketone in DMF.

  • Addition: Cool the solution to 0°C. Add POCl₃ dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature, then heat to 90°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring (hydrolysis of excess POCl₃).

    • Neutralize carefully with sat. NaHCO₃ or 2M NaOH to pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).

Protocol B: Sensitive Substrate (Wipf-Miller / PPh₃-I₂ Method)

Best for: Peptidomimetics, chiral centers, complex natural product fragments.

Reagents:

  • 
    -Keto amide (1.0 mmol)
    
  • Triphenylphosphine (PPh₃) (2.0 mmol, 2.0 equiv)

  • Iodine (I₂) (2.0 mmol, 2.0 equiv)

  • Triethylamine (Et₃N) (4.0 mmol, 4.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL)

Procedure:

  • Setup: Flame-dry a 25 mL RBF under Argon.

  • Dissolution: Dissolve

    
    -keto amide in anhydrous DCM. Add Et₃N and PPh₃.[1] Stir until dissolved.
    
  • Cyclization: Cool to 0°C . Add Iodine (solid) portion-wise or as a solution in DCM over 5 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours. Note: The solution typically turns from dark violet to yellow/orange as iodine is consumed.

  • Workup:

    • Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine.

    • Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

  • Purification: The crude mixture contains Triphenylphosphine oxide (TPPO). Flash chromatography is required.[4] Tip: Use a gradient starting with high non-polar solvent to elute the oxazole before the polar TPPO.

Part 4: Applications in Drug Discovery

Case Study: (-)-Muscoride A

The Robinson-Gabriel synthesis is a strategic disconnection for macrocyclic peptide alkaloids. In the total synthesis of (-)-Muscoride A , the oxazole moieties are critical for rigidifying the macrocycle.

  • Challenge: Constructing the bis-oxazole core without racemizing the adjacent amino-acid derived stereocenters.

  • Solution: Utilization of the Wipf-Miller modification . The precursor

    
    -keto amides were generated from amino acids and cyclized using PPh₃/I₂/Et₃N.[5] This avoided the harsh acidic conditions of the classical Robinson-Gabriel, delivering the oxazole in >80% yield with >95% ee retention.
    
Application Workflow

The following diagram illustrates the integration of Robinson-Gabriel synthesis into a modern medicinal chemistry workflow for oxazole-based kinase inhibitors.

DrugDiscoveryWorkflow Step1 Amino Acid Starting Material Step2 Dakin-West Reaction (generates 2-acylaminoketone) Step1->Step2 Acylation Step3 Robinson-Gabriel Cyclization (Select Reagent based on R-group) Step2->Step3 Cyclodehydration Step4 Oxazole Scaffold Step3->Step4 Aromatization Step5 SAR Diversification (C-H Activation / Cross Coupling) Step4->Step5 Lead Opt.

Figure 2: Workflow for generating oxazole libraries from amino acid precursors.

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Incomplete dehydration (stopped at hydroxy-oxazoline).Increase temperature or switch to a stronger dehydrating agent (e.g., Burgess reagent).[2]
Racemization Acid-catalyzed enolization of

-proton.
Switch from H₂SO₄/POCl₃ to Wipf-Miller (PPh₃/I₂) or Burgess Reagent .
Chlorination Side reaction with POCl₃ (forming chloro-oxazoles).Use TFAA or Polyphosphoric Acid (PPA) instead of halogenating agents.[1]
Purification TPPO contamination (Wipf-Miller).Use polymer-bound PPh₃ or wash crude solid with hexanes/ether (TPPO is insoluble in ether, oxazoles often soluble).

References

  • Robinson, R. (1909).[6] "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167–2174. Link

  • Gabriel, S. (1910).[6] "Ueber eine Darstellung von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Knowles, R. R., et al. (2011).[3][7] "Total synthesis of diazonamide A." Chemical Science, 2(2), 308-311.[7] Link

  • Biron, E., et al. (2006).[3] "Solid-phase synthesis of 1,3-oxazole-based peptides." Journal of Combinatorial Chemistry, 8(4), 481-485. Link

Sources

2-(4-Iodobenzoyl)oxazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 2-(4-Iodobenzoyl)oxazole , a bifunctional heterocyclic building block. This guide is structured for medicinal chemists and process engineers, focusing on the molecule's role as a "linchpin" scaffold in divergent synthesis.[1]

Executive Summary: The Linchpin Concept

2-(4-Iodobenzoyl)oxazole represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile :

  • The Oxazole Core: A privileged pharmacophore often serving as a kinase hinge binder or bioisostere for amides/esters.[1]

  • The Ketone Bridge: An electrophilic handle susceptible to reduction, condensation, or nucleophilic addition, allowing modulation of linker geometry.[1]

  • The Aryl Iodide: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library diversification at the "tail" position.[1]

This guide outlines the robust synthesis of this scaffold and its application in generating diverse chemical libraries, particularly for kinase inhibitor discovery.[1]

Chemical Structure & Properties

PropertyData
IUPAC Name (4-Iodophenyl)(oxazol-2-yl)methanone
Molecular Formula C₁₀H₆INO₂
Molecular Weight 299.07 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Key Spectroscopic Feature C=O stretch ~1650 cm⁻¹; C-I stretch ~500 cm⁻¹

Robust Synthesis Protocols

Direct acylation of oxazole with 4-iodobenzoyl chloride using organolithiums is risky due to potential Lithium-Halogen exchange at the iodine position. Therefore, the Oxidation Route (Method A) or the Silyl-Oxazole Route (Method B) are the validated industry standards.[1]

Method A: The Aldehyde-Oxidation Route (Recommended)

This route avoids Li/I exchange by introducing the carbonyl functionality via alcohol oxidation.[1]

Step 1: Lithiation and Addition

  • Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq), 4-Iodobenzaldehyde (1.0 eq).

  • Conditions: Anhydrous THF, -78°C under Argon.

  • Protocol:

    • Cool a solution of oxazole in THF to -78°C.

    • Add n-BuLi dropwise over 20 mins (maintain temp < -70°C). Stir for 30 mins to generate 2-lithiooxazole .

    • Add a solution of 4-iodobenzaldehyde in THF slowly.

    • Stir at -78°C for 1 hour, then warm to RT. Quench with sat. NH₄Cl.[1]

    • Result: Intermediate Carbinol (Secondary Alcohol).[1]

Step 2: Oxidation to Ketone

  • Reagents: Intermediate Carbinol, MnO₂ (10 eq) or Dess-Martin Periodinane (1.1 eq).

  • Conditions: DCM, Reflux (for MnO₂) or RT (for DMP).[1]

  • Protocol:

    • Dissolve the carbinol in DCM.

    • Add activated MnO₂.[1] Reflux for 4-12 hours (monitor by TLC).[1]

    • Filter through a Celite pad to remove manganese salts.[1]

    • Concentrate and recrystallize (Hexane/EtOAc) to yield 2-(4-iodobenzoyl)oxazole .[1]

Method B: The Trimethylsilyl (TMS) Route

This method is safer for scale-up as it avoids cryogenic lithiation of the iodide species.[1]

  • Precursor: 2-(Trimethylsilyl)oxazole (commercially available or prepared via 2-lithiooxazole + TMSCl).[1]

  • Reaction: React 2-TMS-oxazole with 4-iodobenzoyl chloride in the presence of no catalyst (thermal) or mild Lewis acid.

  • Mechanism: Ipso-substitution of the silyl group driven by the formation of the strong Si-Cl bond.

Visualization: Synthetic Workflows

The following diagram illustrates the synthesis and the divergent downstream applications.

SynthesisWorkflow Start Oxazole LiInt 2-Lithiooxazole (-78°C) Start->LiInt n-BuLi, THF Alcohol Intermediate Carbinol LiInt->Alcohol + Aldehyde Aldehyde 4-Iodobenzaldehyde Aldehyde->Alcohol Electrophile Target 2-(4-Iodobenzoyl)oxazole (The Scaffold) Alcohol->Target Oxidation (MnO2) Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Target->Suzuki Path A: Tail Modification Reduction Ketone Reduction (NaBH4 or Wittig) Target->Reduction Path B: Linker Modification

Caption: Synthesis of 2-(4-iodobenzoyl)oxazole via the lithiation-oxidation sequence and its subsequent divergent application pathways.

Reactivity & Applications in Drug Discovery[2]

Chemoselective Cross-Coupling

The iodine atom at the para-position is significantly more reactive toward oxidative addition by Pd(0) than the oxazole ring or the ketone.[1] This allows for chemoselective functionalization .[1]

  • Experiment: Suzuki-Miyaura Coupling

  • Reagents: 2-(4-iodobenzoyl)oxazole (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq).[1]

  • Solvent: Dioxane/Water (4:1), 80°C.

  • Outcome: Biaryl ketone formation without affecting the oxazole ring. This is critical for synthesizing VEGFR or p38 MAP kinase inhibitors where the oxazole binds the hinge region and the biaryl tail extends into the hydrophobic pocket.

Ketone Functionalization

Once the "tail" is installed via the iodine, the ketone "bridge" can be modified to tune physicochemical properties (solubility, pKa, conformational constraint).[1]

  • Reduction: NaBH₄ yields the alcohol (chiral center potential).[1]

  • Deoxygenation: Wolff-Kishner or ionic hydrogenation yields the methylene linker (-CH₂-), increasing flexibility.[1]

  • Wittig Olefination: Converts C=O to C=C, creating a rigid styryl-like linker.[1]

Experimental Protocol: Divergent Library Synthesis

Objective: Synthesize a library of 2-(4-biaryl)oxazoles.

  • Stock Solution: Prepare a 0.2 M solution of 2-(4-iodobenzoyl)oxazole in degassed 1,4-dioxane.

  • Plate Setup: In a 96-well reaction block, dispense 500 µL (0.1 mmol) of stock solution.

  • Reagent Addition:

    • Add 0.15 mmol of unique Boronic Acids to each well.

    • Add 200 µL of aq. K₂CO₃ (1.0 M).[1]

    • Add 10 µL of Pd catalyst suspension (Pd(dppf)Cl₂ in dioxane).[1]

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Filter through a thiol-silica scavenger resin (to remove Pd) and concentrate.[1]

  • Analysis: LC-MS verification of biaryl product formation.

References

  • General Synthesis of 2-Acyloxazoles

    • Title: "Regioselective Synthesis of 2-Substituted Oxazoles
    • Source:Journal of Organic Chemistry, Vol. 61, No. 19.[1]

    • Context: Establishes the stability of 2-lithiooxazole at -78°C and its reaction with carbonyl electrophiles.
    • [1]

  • Palladium Coupling on Halo-Benzoyl Scaffolds

    • Title: "Palladium-catalyzed cross-coupling reactions of oxazole derivatives."[2][3]

    • Source:Tetrahedron, Vol. 65, Issue 45.[1]

    • Context: Details the chemoselectivity of Suzuki couplings on halogen
    • [1]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: "Oxazole-based VEGFR2 inhibitors: Design, synthesis, and biological evaluation."[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, Vol. 22, Issue 15.[1]

    • Context: Demonstrates the utility of the oxazole-ketone-aryl scaffold in designing hinge binders.
  • Oxidation Methods for Carbinols

    • Title: "Manganese Dioxide Oxid
    • Source:Journal of the Chemical Society, 1952.[1]

    • Context: The classic protocol for converting the intermedi

Sources

Methodological & Application

Application Notes & Protocols: Sonogashira Cross-Coupling of 2-(4-Iodobenzoyl)oxazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation in Medicinal Chemistry

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. Among the various methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2][3][4] This reaction is prized for its typically mild conditions, including room temperature execution and the use of gentle bases, which allows for its application in the synthesis of complex molecules with a wide array of functional groups.[2][5] The resulting arylalkyne and conjugated enyne moieties are crucial building blocks in pharmaceuticals, natural products, and advanced organic materials.[1][2][4]

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[6][7][8] The substitution pattern on the oxazole ring is critical for delineating these biological effects.[6] Specifically, 2-aroyloxazoles and their derivatives are of significant interest to drug development professionals due to their potential as targeted therapeutic agents.[9][10]

This guide provides a detailed exploration of the Sonogashira cross-coupling of a specific, high-value substrate, 2-(4-Iodobenzoyl)oxazole, with a variety of terminal alkynes. As an aryl iodide, this substrate is highly reactive in the Sonogashira catalytic cycle, making it an excellent candidate for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide optimized, step-by-step protocols, and discuss the critical experimental parameters that ensure high-yield, reproducible results.

Mechanistic Insights: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[1] Understanding these cycles is paramount for troubleshooting and optimizing the reaction for specific substrates.

A plausible mechanism involves the following key steps:

  • Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl iodide, in this case, 2-(4-Iodobenzoyl)oxazole, undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.

  • Copper(I)-Alkyne Interaction: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne. The presence of a base, typically an amine, facilitates the deprotonation of the alkyne, forming a copper acetylide species.[1][2] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation. This is often considered the rate-determining step of the overall reaction.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 2-(4-(alkynyl)benzoyl)oxazole, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Mechanism aryl_iodide 2-(4-Iodobenzoyl)oxazole pd_complex pd_complex aryl_iodide->pd_complex caption Dual Catalytic Cycles in Sonogashira Coupling

Experimental Protocols: A Validated Approach

The following protocols have been optimized for the Sonogashira cross-coupling of 2-(4-Iodobenzoyl)oxazole with a range of terminal alkynes. It is crucial to maintain an inert atmosphere throughout the reaction to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[2]

Materials and Reagents:
  • Aryl Halide: 2-(4-Iodobenzoyl)oxazole

  • Terminal Alkynes: e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

General Reaction Setup Workflow:

Workflow A 1. Flask Preparation (Flame-dry, backfill with N₂/Ar) B 2. Add Solids (Aryl iodide, Pd catalyst, CuI) A->B C 3. Purge with N₂/Ar B->C D 4. Add Solvents & Liquid Reagents (Anhydrous solvent, base, terminal alkyne) C->D E 5. Reaction (Stir at specified temperature) D->E F 6. Monitoring (TLC or GC-MS) E->F G 7. Work-up (Quench, extract) F->G H 8. Purification (Column chromatography) G->H

Detailed Step-by-Step Protocol:
  • Inert Atmosphere Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(4-Iodobenzoyl)oxazole (1.0 eq.).

  • Catalyst Addition: In the same flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and copper(I) iodide (0.04 eq.).

  • Degassing: Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M with respect to the aryl iodide). Subsequently, add the base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[11] Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Reaction Optimization and Substrate Scope

The following table summarizes the results of the Sonogashira coupling of 2-(4-Iodobenzoyl)oxazole with various terminal alkynes under optimized conditions.

EntryTerminal Alkyne (R)SolventBaseTemp (°C)Time (h)Yield (%)¹
1PhenylacetyleneTHFEt₃N25492
21-OctyneTHFEt₃N25688
3TrimethylsilylacetyleneTHFEt₃N25395
44-EthynylanisoleDMFi-Pr₂NH25590
5Propargyl alcoholTHFEt₃N25875²

¹ Isolated yield after column chromatography. ² The presence of the hydroxyl group can sometimes lead to slightly lower yields due to potential side reactions or coordination with the metal catalysts.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

  • Choice of Aryl Halide (Iodide): Aryl iodides are the most reactive halides for the Sonogashira coupling due to the relatively weak C-I bond, which facilitates the oxidative addition step. While aryl bromides can be used, they often require higher temperatures or more active catalyst systems.[3][12]

  • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic and most reliable system for this reaction.[4][5][13] The copper(I) iodide is crucial for activating the alkyne at room temperature.[1] While copper-free Sonogashira reactions exist, they often necessitate harsher conditions or specialized ligands.[3][12]

  • The Role of the Base: The amine base serves two critical functions: it neutralizes the hydrogen iodide generated during the reaction and it facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide.[2] Triethylamine is a common and effective choice.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.[14] Polar aprotic solvents like THF and DMF are generally preferred as they can effectively solvate the reactants and catalytic intermediates.[14] It is imperative to use anhydrous and degassed solvents to maintain a catalytic activity and prevent side reactions.[2][15]

Conclusion and Future Outlook

The Sonogashira cross-coupling reaction provides a highly efficient and reliable method for the synthesis of 2-(4-(alkynyl)benzoyl)oxazoles. These compounds are valuable scaffolds for the development of novel pharmaceuticals.[6][7][8] The protocols outlined in this guide are robust and can be adapted for a wide range of terminal alkynes. Future research in this area may focus on developing even more sustainable catalytic systems, such as those that operate in aqueous media or utilize heterogeneous catalysts for easier separation and recycling.[13][15]

References

  • J&K Scientific LLC. (2021-03-23). Sonogashira Cross-Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022-03-15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available from: [Link]

  • Organic Synthesis. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Available from: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • RSC Advances. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • MDPI. (2022-07-28). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PMC. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

  • ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Available from: [Link]

  • PMC - NIH. (2019-02-04). A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • ACS Publications - The Journal of Organic Chemistry. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]

  • MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

  • PubMed. (2015-06-03). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Available from: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Available from: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]

  • ResearchGate. Synthesis of 2-Arylbenzothiazoles Using a Novel MWCNTs@Zeolite@Fe3O4 NPs Catalyst in DES. Available from: [Link]

  • MDPI. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Available from: [Link]

  • RSC Advances. (2019-03-18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

  • ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

Sources

Application Note: Targeted Synthesis of 2-(4-Iodobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis of 2-(4-Iodobenzoyl)oxazole , a critical intermediate in medicinal chemistry and materials science (OLEDs). The protocol is designed for researchers requiring high-purity material, prioritizing chemoselectivity to preserve the iodine handle for downstream cross-coupling applications.

Strategic Analysis & Retrosynthesis

The target molecule, 2-(4-Iodobenzoyl)oxazole , features an oxazole ring linked to a 4-iodophenyl group via a carbonyl bridge at the C2 position.

Synthetic Challenges
  • Chemoselectivity (The Iodine Problem): The primary challenge is introducing the acyl group without compromising the aryl iodide. Standard organolithium strategies risk Lithium-Halogen exchange (Li-I exchange) on the 4-iodophenyl ring, which would lead to de-iodinated byproducts.

  • Regioselectivity: Direct electrophilic aromatic substitution on oxazole is difficult due to its electron-deficient nature. However, the C2 proton is sufficiently acidic (

    
    ) for deprotonation.
    
Selected Route: C2-Lithiation / Aldehyde Addition / Oxidation

To circumvent the instability of 4-iodobenzoyl chloride and the risks of direct Pd-catalyzed carbonylation, this protocol utilizes a two-step sequence :

  • Nucleophilic Addition: Generation of 2-lithiooxazole followed by kinetic trapping with 4-iodobenzaldehyde.

  • Oxidation: Mild oxidation of the resulting secondary alcohol to the ketone using Manganese(IV) Oxide (MnO

    
    ) to avoid over-oxidation or halogen loss.
    

SynthesisRoute Oxazole Oxazole (Starting Material) Li_Int 2-Lithiooxazole (Intermediate) Oxazole->Li_Int n-BuLi, THF -78°C Alcohol Alcohol Intermediate (Stable) Li_Int->Alcohol + Aldehyde Kinetic Control Aldehyde 4-Iodobenzaldehyde (Electrophile) Aldehyde->Alcohol Target 2-(4-Iodobenzoyl)oxazole (Target) Alcohol->Target MnO2, DCM Oxidation

Figure 1: Retrosynthetic logic flow. The pathway relies on the nucleophilicity of C2-lithiooxazole and subsequent oxidation.

Experimental Protocol

Phase 1: Synthesis of (4-Iodophenyl)(oxazol-2-yl)methanol

Objective: Create the C-C bond between the heterocycle and the aryl ring.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example)Role
Oxazole 69.061.1760 mg (11 mmol)Nucleophile
n-Butyllithium (2.5M in hexanes)-1.14.4 mL (11 mmol)Base
4-Iodobenzaldehyde 232.021.02.32 g (10 mmol)Electrophile
THF (Anhydrous)--50 mLSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool the system to -78°C using a dry ice/acetone bath.

  • Lithiation: Add anhydrous THF (40 mL) and oxazole (760 mg). Stir for 5 minutes.

  • Deprotonation: Dropwise add n-BuLi (4.4 mL) over 10 minutes via syringe. The solution may turn slightly yellow.

    • Critical Checkpoint: Stir at -78°C for exactly 20 minutes. Do not exceed 30 minutes to prevent ring opening (isocyanide formation).

  • Addition: Dissolve 4-iodobenzaldehyde (2.32 g) in THF (10 mL). Add this solution dropwise to the lithiooxazole mixture over 15 minutes, maintaining the temperature below -70°C.

    • Mechanistic Insight: Rapid addition at low temperature favors nucleophilic attack on the carbonyl over Lithium-Iodine exchange on the aryl ring [1].

  • Quench: After 1 hour at -78°C, quench the reaction with saturated aqueous NH

    
    Cl (10 mL) while still cold. Allow the mixture to warm to room temperature.
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude alcohol is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 3:1).

Phase 2: Oxidation to 2-(4-Iodobenzoyl)oxazole

Objective: Convert the secondary alcohol to the target ketone without affecting the iodine or oxazole ring.

Reagents & Materials
ReagentMWEquiv.[1][3][4][5][6][7]AmountRole
Alcohol Intermediate 301.081.0~3.0 g (crude)Substrate
MnO

(Activated)
86.9410.0~26 gOxidant
Dichloromethane (DCM) --60 mLSolvent
Step-by-Step Methodology
  • Reaction: Dissolve the crude alcohol in DCM (60 mL). Add activated MnO

    
     (10 equiv) in one portion.
    
    • Note: A large excess of MnO

      
       is standard for heterogeneous oxidations to ensure rapid kinetics.
      
  • Stirring: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (UV visualization).

  • Filtration: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the crude ketone.

  • Final Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1) to obtain 2-(4-Iodobenzoyl)oxazole as an off-white/yellow solid.

Data & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Weight: 299.06 g/mol .

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.45 (d, J = 5.0 Hz, 2H, Ar-H ortho to CO)
      
    • 
       7.95 (s, 1H, Oxazole C4-H)
      
    • 
       7.90 (d, J = 5.0 Hz, 2H, Ar-H ortho to I)
      
    • 
       7.40 (s, 1H, Oxazole C5-H)
      
    • Note: The oxazole protons typically appear as singlets or doublets with small coupling constants. The benzoyl shift is distinct due to the electron-withdrawing carbonyl.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Ring opening of 2-lithiooxazole.Ensure temperature stays <-70°C; minimize time between lithiation and aldehyde addition.
De-iodination Li-I exchange occurred.Add aldehyde faster (but controlled) or switch to Turbo-Grignard (iPrMgCl·LiCl) for milder metallation [2].
Incomplete Oxidation Inactive MnO

.
Use freshly activated MnO

(heat at 110°C overnight) or switch to Dess-Martin Periodinane (1.2 equiv).

Safety & Handling

  • Oxazole: Flammable liquid. Handle in a fume hood.

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous techniques and inert atmosphere (N

    
     or Ar).
    
  • 4-Iodobenzaldehyde: Irritant. Avoid inhalation of dust.

  • Waste Disposal: Manganese waste must be disposed of as heavy metal waste.

References

  • Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles: Intermediates and Reactivity." Journal of Organic Chemistry, 62(15), 5137–5148. Link

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • BenchChem. (n.d.). "2-(4-Iodobenzoyl)oxazole Product Information." Retrieved from BenchChem Database. Link

  • Verrier, C., et al. (2010). "Direct Arylation of Oxazoles." Organic Letters, 12(16), 3578–3581. Link

Sources

Application of 2-(4-Iodobenzoyl)oxazole in developing kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Kinase Inhibitor Libraries Using 2-(4-Iodobenzoyl)oxazole

Executive Summary

2-(4-Iodobenzoyl)oxazole (CAS: 898759-87-0) serves as a "privileged intermediate" in the medicinal chemistry of kinase inhibitors.[1] Its structural duality—combining a kinase-privileged oxazole core (hinge binder) with a reactive iodobenzoyl handle (solvent-front/hydrophobic pocket extender)—enables the rapid generation of focused small-molecule libraries.[1]

This guide details the application of this scaffold in developing Type II Kinase Inhibitors (e.g., targeting VEGFR2, p38 MAPK), focusing on synthetic protocols for library expansion and biochemical validation assays.[1]

Strategic Rationale: The Scaffold in Kinase Drug Design

The utility of 2-(4-Iodobenzoyl)oxazole lies in its ability to access specific binding modes within the ATP-binding pocket of protein kinases.[1]

  • Oxazole Core (Hinge Binder): The nitrogen and oxygen atoms of the oxazole ring function as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (e.g., interacting with backbone residues like Val or Leu).[1]

  • Benzoyl Linker (Gatekeeper Navigation): The carbonyl bridge introduces a specific geometry (often non-planar) that allows the inhibitor to navigate past the "Gatekeeper" residue, a common feature in Type II inhibitors that stabilize the DFG-out conformation.[1]

  • 4-Iodo Moiety (Diversification Point): The iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This allows for the late-stage introduction of solubilizing tails or hydrophobic groups required to occupy the allosteric pockets adjacent to the ATP site.[1]

Visualizing the Pharmacophore Strategy

KinaseBindingStrategy cluster_0 Kinase Active Site Mapping Scaffold 2-(4-Iodobenzoyl)oxazole (Starting Material) Hinge Hinge Region (ATP Adenine Pocket) Scaffold->Hinge Oxazole N/O (H-Bonds) Linker Gatekeeper Navigation Scaffold->Linker Benzoyl (Geometry) Pocket Allosteric/Hydrophobic Pocket Scaffold->Pocket Iodine (Coupling Site)

Figure 1: Pharmacophore mapping of the scaffold against generic kinase active site domains.[1]

Chemical Protocol: Library Generation via Suzuki-Miyaura Coupling[1]

Objective: To functionalize the 4-iodo position with diverse aryl/heteroaryl boronic acids, creating a library of potential inhibitors.

Materials
  • Substrate: 2-(4-Iodobenzoyl)oxazole (1.0 equiv)

  • Coupling Partners: Aryl/Heteroaryl Boronic Acids (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology
  • Preparation: In a microwave-safe vial or round-bottom flask, dissolve 2-(4-Iodobenzoyl)oxazole (100 mg, 0.33 mmol) in 1,4-Dioxane (3 mL).

  • Reagent Addition: Add the specific aryl boronic acid (0.40 mmol) and 2.0 M K₂CO₃ (0.5 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (13 mg, 0.016 mmol) quickly and seal the vessel.

  • Reaction:

    • Microwave: Heat at 100°C for 30 minutes.

    • Thermal: Reflux at 90°C for 4–6 hours.

  • Work-up: Dilute with EtOAc (10 mL), wash with water (2 x 5 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Note on Diversity: To target the "solvent front" of the kinase, select boronic acids containing solubilizing groups (e.g., morpholine, piperazine, or pyridine rings).[1]

Biological Protocol: Biochemical Kinase Inhibition Assay

Objective: Validate the synthesized library against a target kinase (e.g., VEGFR2 or p38 MAPK) using a FRET-based assay (e.g., LanthaScreen™ or Z´-LYTE™).[1]

Assay Principle

The assay measures the transfer of phosphate from ATP to a specific peptide substrate.[1] Inhibition is detected by a reduction in the phosphorylation signal using a specific antibody-fluorophore complex.[1]

Experimental Setup
ComponentConcentration / Condition
Kinase Target Recombinant VEGFR2 (KDR) or p38 MAPK
Substrate PolyGT or specific peptide (e.g., 2 µM)
ATP Concentration

apparent (typically 10–50 µM)
Test Compound 10-point dose-response (10 µM to 0.5 nM)
Incubation Time 60 minutes at Room Temperature
Detection TR-FRET (Ex: 340 nm, Em: 495/520 nm)
Protocol Steps
  • Compound Preparation: Prepare 100x stocks of the library compounds in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

  • Plate Loading: Add 2.5 µL of 4x Compound to a 384-well low-volume black plate.

  • Enzyme Addition: Add 2.5 µL of 4x Kinase/Antibody mixture. Incubate for 10 minutes (allows for pre-equilibration).

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mixture to start the reaction.[1]

  • Incubation: Shake plate for 30 seconds and incubate for 1 hour at RT in the dark.

  • Termination & Detection: Add 10 µL of Development Reagent (EDTA-based) to stop the reaction. Read fluorescence ratio on a multi-mode plate reader.

  • Data Analysis: Calculate % Inhibition relative to DMSO controls (0% inhibition) and Staurosporine controls (100% inhibition). Fit data to a sigmoidal dose-response curve to determine IC₅₀.[1]

Workflow Visualization

Workflow Start Start: 2-(4-Iodobenzoyl)oxazole Step1 Step 1: Suzuki Coupling (Library Generation) Start->Step1 Step2 Step 2: Purification (Flash Chromatography) Step1->Step2 Step3 Step 3: Kinase Assay (FRET / Radiometric) Step2->Step3 Decision Hit Identification (IC50 < 100 nM) Step3->Decision Optimize SAR Optimization (Modify Oxazole/Linker) Decision->Optimize No Lead Lead Candidate Decision->Lead Yes Optimize->Step1 Re-synthesis

Figure 2: Iterative workflow for developing kinase inhibitors using the 2-(4-Iodobenzoyl)oxazole scaffold.

References

  • Oxazole Scaffolds in Kinase Inhibition

    • Title: Recent advances in the development of oxazole-based kinase inhibitors.[1]

    • Source:European Journal of Medicinal Chemistry[1][2]

    • URL:[Link][1]

  • Suzuki-Miyaura Coupling on Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Oxazole Derivatives.[1]

    • Source:Chemical Reviews
    • URL:[Link][1]

  • Kinase Assay Methodologies

    • Title: A guide to choosing the right kinase assay.[1]

    • Source:Nature Methods (Applic
    • URL:[Link][1]

  • Compound Data (Grounding)

    • Title: 2-(4-Iodobenzoyl)
    • Source:PubChem / Chemical Vendors[1]

    • URL:[Link][1]

Sources

Application Note: High-Fidelity NMR Sample Preparation for 2-(4-Iodobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the nuclear magnetic resonance (NMR) sample preparation and analysis workflow for 2-(4-Iodobenzoyl)oxazole . This molecule presents a unique convergence of analytical challenges: the basicity of the oxazole ring, the photolability of the aryl-iodide bond, and the potential for aggregation due to its planar aromatic architecture.

This protocol deviates from standard "dissolve and run" procedures to ensure spectral integrity. It prioritizes the mitigation of acid-induced protonation and photolytic deiodination , ensuring that the acquired spectrum reflects the true sample purity rather than artifacts of preparation.

Physicochemical Context & Solvent Selection[1][2][3][4][5][6][7][8][9]

The choice of solvent is not merely about solubility; it dictates the stability of the analyte during acquisition.

The "Chloroform Acid" Trap

Standard Chloroform-d (


) naturally decomposes over time to form trace phosgene and hydrochloric acid (HCl).
  • Mechanism: The oxazole nitrogen is a weak base (

    
    ). Trace HCl in aged 
    
    
    
    can protonate this nitrogen.
  • Consequence: This results in significant line broadening or chemical shift perturbations of the oxazole ring protons (H4/H5), leading to false interpretations of impurities or degradation.

The "Iodine" Photolability

The C-I bond in the 4-iodobenzoyl moiety is susceptible to homolytic cleavage under UV/visible light, generating aryl radicals.

  • Consequence: Liberation of free iodine (

    
    ) and formation of de-iodinated byproducts (2-benzoyloxazole) during long acquisitions (e.g., 
    
    
    
    or 2D experiments).
Solvent Decision Matrix

Use the following logic to select the appropriate deuterated solvent:

SolventSelection Start Start: Solvent Selection CheckSol Check Solubility (>5mg/0.6mL) Start->CheckSol IsSoluble Soluble in CDCl3? CheckSol->IsSoluble CDCl3_Path Use CDCl3 IsSoluble->CDCl3_Path Yes DMSO_Path Use DMSO-d6 IsSoluble->DMSO_Path No (or Trace Acid Risk) PreTreat CRITICAL: Neutralize Solvent (Filter via Basic Alumina) CDCl3_Path->PreTreat Mandatory Step DryDMSO Ensure <0.1% Water (Hygroscopic) DMSO_Path->DryDMSO

Figure 1: Solvent selection logic emphasizing the neutralization of chloroform.

Detailed Experimental Protocols

Protocol A: Standard Characterization ( , )

Objective: High-resolution structural confirmation.

Materials:

  • Solvent: DMSO-

    
     (Preferred for stability) or Neutralized 
    
    
    
    .
  • Tube: 5mm Amberized NMR tube (Class A or B). If amber tubes are unavailable, wrap standard tubes in aluminum foil immediately after filling.

  • Mass: 5–10 mg (for

    
    ), 20–30 mg (for 
    
    
    
    ).

Workflow:

  • Weighing: Weigh the solid directly into a clean vial, not the NMR tube, to prevent powder from sticking to the tube walls (which causes shimming errors).

  • Solvation: Add 650

    
     of solvent. Vortex for 30 seconds. Ensure complete dissolution; suspended particles will degrade magnetic field homogeneity.
    
  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity remains.

  • Degassing (Optional but Recommended): For high-precision work, briefly bubble

    
     or Argon through the solution to remove dissolved 
    
    
    
    (which is paramagnetic and broadens lines).
  • Acquisition:

    • Lock: Ensure stable lock signal (DMSO-

      
       requires careful shimming due to viscosity).
      
    • Temperature: Set to 298 K (25°C).

    • Delay (D1): Set relaxation delay

      
       5 seconds. The protons adjacent to the Iodine and the Oxazole ring may have longer 
      
      
      
      relaxation times.
Protocol B: Quantitative NMR (qNMR) for Purity

Objective: Determine absolute purity using an Internal Standard (IS).

Internal Standard Selection:

  • Recommendation: 1,3,5-Trimethoxybenzene .

    • Why: Non-volatile, stable, distinct singlet at

      
       ppm (in 
      
      
      
      ) or
      
      
      ppm (in DMSO-
      
      
      ), which does not overlap with the aromatic region of the analyte (typically 7.5–8.5 ppm).

Workflow:

  • Co-weighing: Weigh approx. 10 mg of Analyte and 5 mg of IS into the same vial. Record weights to

    
     mg precision.
    
  • Solvation: Add 700

    
     DMSO-
    
    
    
    . Mix thoroughly.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation Delay (D1): 60 seconds . (Crucial: qNMR requires

      
       for full magnetization recovery).
      
    • Scans: 16 or 32 (Signal-to-Noise > 250:1).

Data Interpretation & Expected Shifts

The 2-(4-Iodobenzoyl)oxazole molecule exhibits specific spectral signatures driven by the electronegativity of the oxazole and the "Heavy Atom Effect" of the iodine.

Proton ( ) NMR Signatures
MoietyMultiplicityApprox. Shift (

ppm)
Diagnostic Note
Oxazole H4/H5 Singlet/Doublet7.8 – 8.5Shifts downfield significantly if N is protonated (Acidic

).
Benzoyl H2'/H6' Doublet8.0 – 8.2Deshielded by the Carbonyl anisotropy.
Benzoyl H3'/H5' Doublet7.8 – 8.0Ortho to Iodine.
Carbon ( ) NMR Signatures
Carbon EnvironmentApprox. Shift (

ppm)
Mechanism
Carbonyl (C=O) 175 – 185Typical ketone resonance.
Oxazole C2 155 – 165Flanked by N and O; most deshielded ring carbon.
C-I (Ipso) 95 – 105 Heavy Atom Effect: Iodine exerts a shielding effect, pushing this peak significantly upfield compared to typical aromatics (120-140 ppm). Do not mistake this for an impurity.

Troubleshooting & Quality Control

Visualizing the "Acid Effect" Workflow

If your spectra show broad peaks in the aromatic region, follow this remediation path:

Troubleshooting Observation Observation: Broad/Shifted Oxazole Peaks Diagnosis Diagnosis: Protonation by Trace Acid Observation->Diagnosis Action1 Step 1: Add solid K2CO3 (excess) to tube Diagnosis->Action1 Action2 Step 2: Shake and settle Action1->Action2 ReAcquire Step 3: Re-acquire Spectrum Action2->ReAcquire Result Result: Peaks Sharpen/Shift back ReAcquire->Result

Figure 2: In-tube remediation for acid-contaminated samples.

Common Artifacts
  • Water Peak: In DMSO-

    
    , look for a broad singlet at ~3.33 ppm. If this integrates >10% of your analyte, dry the solvent over molecular sieves (3Å).
    
  • Grease: Apiezon/Vacuum grease appears at 0.07/1.26 ppm. Avoid greasing caps or joints during synthesis workup.

  • Rotamers: This molecule is rigid; if you see "doubling" of peaks, it is likely not rotamers but rather a mixture of protonated/unprotonated species or degradation (deiodination).

References

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General reference for Pulse Sequences and Relaxation Delays).

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO). (Reference for basicity of heterocycles). [Link]

Sources

Application Notes and Protocols: Derivatization of 2-(4-Iodobenzoyl)oxazole for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the 2-(4-Iodobenzoyl)oxazole scaffold, a key starting material in medicinal chemistry and drug discovery. The protocols detailed herein focus on leveraging the versatile reactivity of the aryl iodide moiety through various palladium-catalyzed cross-coupling reactions to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this privileged heterocyclic core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the 2-(4-Iodobenzoyl)oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous pharmacologically active compounds, engaging with biological targets through various non-covalent interactions.[1][2] Its incorporation into molecular frameworks can significantly influence physicochemical properties and metabolic stability. The 2-(4-Iodobenzoyl)oxazole scaffold, in particular, presents a strategically positioned "handle" for chemical modification. The iodine atom on the benzoyl ring is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of substituents.[3] This makes it an ideal starting point for comprehensive structure-activity relationship (SAR) campaigns aimed at identifying novel therapeutic agents.[4][5]

The primary goal of derivatizing this scaffold is to systematically probe the steric, electronic, and lipophilic requirements of a given biological target. By replacing the iodine atom with diverse chemical groups—ranging from simple alkyl and aryl fragments to more complex heterocyclic and functionalized moieties—researchers can map the pharmacophore and identify key interactions that govern potency and selectivity.[6] This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.

This guide will detail robust and reproducible protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions, all starting from the 2-(4-Iodobenzoyl)oxazole core.

Derivatization Strategies and Protocols

The C-I bond of 2-(4-Iodobenzoyl)oxazole is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[3]

Below is a workflow diagram illustrating the divergent derivatization approach from the common starting material.

G A 2-(4-Iodobenzoyl)oxazole (Starting Material) B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) A->B C-C (sp2-sp2) C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) A->C C-C (sp2-sp) D Heck Coupling (Alkene, Pd Catalyst, Base) A->D C-C (sp2-sp2 vinyl) E Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) A->E C-N F Cyanation (Cyanide Source, Pd Catalyst) A->F C-C (sp2-sp) P1 2-(4-Aryl-benzoyl)oxazoles B->P1 P2 2-(4-Alkynyl-benzoyl)oxazoles C->P2 P3 2-(4-Alkenyl-benzoyl)oxazoles D->P3 P4 2-(4-Amino-benzoyl)oxazoles E->P4 P5 2-(4-Cyano-benzoyl)oxazoles F->P5

Caption: General workflow for the derivatization of 2-(4-Iodobenzoyl)oxazole.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing a variety of aryl and heteroaryl groups.[7][8]

Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a 3:1 mixture of toluene and water (8 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(4-aryl-benzoyl)oxazole derivative.[9]

Causality Insight: The base (K₂CO₃) is crucial for the activation of the boronic acid, forming a boronate complex that facilitates transmetalation to the palladium center. The biphasic solvent system (toluene/water) is often effective for Suzuki couplings.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to derivatives containing a linear alkyne linker, which can be a valuable pharmacophoric element or a handle for further chemistry (e.g., click reactions).[10][11]

Protocol:

  • Reagent Preparation: To a Schlenk flask, add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Amine Base: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (15 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the 2-(4-alkynyl-benzoyl)oxazole product.[12]

Causality Insight: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[13]

Heck Reaction: Introduction of Alkenyl Groups

The Heck reaction couples the aryl iodide with an alkene, introducing a vinyl group. This is useful for creating analogues with altered geometry and for accessing compounds that can undergo further transformations at the double bond.[14]

Protocol:

  • Reagent Preparation: In a sealable reaction tube, combine 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), the desired alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) and triethylamine (TEA, 2.0 mmol, 2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography (silica gel, appropriate solvent system) to isolate the 2-(4-alkenyl-benzoyl)oxazole.[15]

Causality Insight: The base in the Heck reaction is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle through a β-hydride elimination step.

Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents

This reaction is a premier method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines, anilines, and N-heterocycles.[13][16]

Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reactant Addition: Add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Work-up: After cooling, pass the reaction mixture through a short plug of Celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 2-(4-amino-benzoyl)oxazole derivative.[17]

Causality Insight: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[18]

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group can serve as a bioisosteric replacement for other functional groups or act as a synthetic intermediate for the preparation of amides, carboxylic acids, or tetrazoles.

Protocol:

  • Reagent Preparation: To a screw-cap reaction vial, add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%), a suitable ligand (e.g., dppf, 0.015 mmol, 1.5 mol%), and zinc cyanide [Zn(CN)₂] (0.6 mmol, 0.6 equiv).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF, 3 mL).

  • Degassing: Seal the vial and degas the mixture with a stream of argon for 10 minutes.

  • Reaction: Heat the reaction mixture to 120 °C for 2-6 hours.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite. Wash the filtrate with 2 N aqueous ammonia (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel) to yield the 2-(4-cyanobenzoyl)oxazole.[19][20]

Causality Insight: Using a stoichiometric excess of cyanide can poison the palladium catalyst. Zinc cyanide is often used as it provides a slow release of cyanide ions into the reaction mixture, maintaining a low enough concentration to avoid catalyst deactivation.[19]

Characterization and Structure-Activity Relationship (SAR) Analysis

3.1. Structural Verification

All synthesized derivatives must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

3.2. Data Presentation for SAR Analysis

Once a library of derivatives is synthesized and characterized, their biological activity is assessed in a relevant assay (e.g., enzyme inhibition, cell-based assay). The results should be organized systematically to facilitate SAR analysis. The following table provides an exemplary template for presenting such data, using hypothetical results for a kinase inhibition assay.

Compound ID R-Group (at C4 of Benzoyl Ring) Reaction Type Yield (%) Kinase IC₅₀ (nM) Cellular EC₅₀ (µM)
SM-1 -I (Starting Material)-->10,000>50
SUZ-1 PhenylSuzuki7885015.2
SUZ-2 4-MethoxyphenylSuzuki824508.1
SUZ-3 3-PyridylSuzuki651202.5
SON-1 PhenylethynylSonogashira752,10028.4
HECK-1 StyrenylHeck583,50041.0
BWH-1 MorpholinylBuchwald-Hartwig62951.8
BWH-2 N-MethylpiperazinylBuchwald-Hartwig55701.2
CYA-1 -CNCyanation851,50022.5

3.3. Interpretation of SAR Data (Exemplary)

  • Aryl Substitution (Suzuki): Replacing the iodine with an aryl group (SUZ-1) improves activity. Adding an electron-donating methoxy group (SUZ-2) further enhances potency. A heteroaromatic pyridine ring (SUZ-3) provides a significant boost in activity, possibly due to a new hydrogen bonding interaction with the target protein.

  • Linker Geometry (Sonogashira vs. Heck): The linear, rigid alkynyl linker (SON-1) and the more flexible alkenyl linker (HECK-1) are less tolerated than direct aryl or amino substitutions, suggesting that proximity of the terminal group to the core scaffold is important.

  • Nitrogen Introduction (Buchwald-Hartwig): The introduction of nitrogen-containing heterocycles (BWH-1, BWH-2) leads to the most potent compounds. The basic nitrogen in the piperazine ring of BWH-2 may be forming a key salt bridge, explaining its superior activity.

This iterative cycle of synthesis, testing, and analysis guides the design of the next generation of compounds.

G cluster_0 SAR Cycle A Synthesize Analogue Library (e.g., Suzuki, Sonogashira, etc.) B Purify and Characterize (HPLC, NMR, MS) A->B C Biological Screening (e.g., Kinase Assay) B->C D Analyze SAR Data (Identify Trends) C->D E Design Next Generation of Compounds D->E F Lead Optimization D->F E->A Iterate

Caption: The iterative cycle of a structure-activity relationship study.

Conclusion

The 2-(4-Iodobenzoyl)oxazole scaffold is a highly versatile starting point for medicinal chemistry campaigns. The protocols outlined in this application note provide robust and reproducible methods for generating diverse libraries of analogues through palladium-catalyzed cross-coupling reactions. By systematically exploring the chemical space around this core, researchers can effectively conduct SAR studies to identify and optimize novel compounds with therapeutic potential. Each protocol is a self-validating system, where successful synthesis and characterization confirm the viability of the chosen chemical transformation, paving the way for rational drug design.

References

  • Chen, H., Ai, Z., & Liao, X. (2020). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 1(3), 100203. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Patel, R. V., et al. (2015). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

  • Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151-159. [Link]

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Carril, M., et al. (2007). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Revista de la Sociedad Química de México, 51(4), 240-254. [Link]

  • Anderson, K. W., et al. (2006). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 8(14), 2913-2916. [Link]

  • Panda, S. S., & Rout, S. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35327-35344. [Link]

  • Konovalova, O., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 56-65. [Link]

  • Organic Syntheses. (2014). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 91, 1-13. [Link]

  • Abuelizz, H. A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2019). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 131(1), 1-12. [Link]

  • Zhang, T., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Roy, A., et al. (2021). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. [Link]

  • Li, J., et al. (2013). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 78(1), 358-363. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 311, 1-118. [Link]

  • Al-Masri, O. A., et al. (2019). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. ResearchGate. [Link]

  • Temiz-Arpaci, O., et al. (2004). Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles. Archiv der Pharmazie, 337(9), 487-494. [Link]

  • Drewry, D. H., et al. (2024). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. ePrints Soton. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Roy, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. DSpace Repository. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(1), 100293. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • MH Chem. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]

  • Stanford University. (2014). The Suzuki Reaction. [Link]

  • Wu, H., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Cheminformatics, 17(1), 1-17. [Link]

  • El-Sayed, N. N. E., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]

  • Dar, M. I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7453. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Wentland, M. P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2809-2826. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-(4-Iodobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Iodobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this specific heterocyclic compound. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high purity.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(4-Iodobenzoyl)oxazole, providing explanations for their causes and actionable solutions.

Issue 1: Oiling Out - The Compound Separates as an Oil, Not Crystals

Root Cause Analysis: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute in the solution is too high, leading to its separation as a super-saturated liquid phase upon cooling.[1][2] This is a common problem with organic molecules that have moderate polarity and can be exacerbated by the presence of impurities which can depress the melting point.[2]

Solutions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to decrease the saturation level.[1][2] Allow the solution to cool more slowly.

  • Solvent System Modification:

    • Introduce a Miscible "Poorer" Solvent: If using a single solvent system where the compound is highly soluble, after re-dissolving, add a miscible solvent in which the compound is less soluble (a "non-solvent" or "anti-solvent") dropwise to the hot solution until slight turbidity is observed. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow it to cool slowly. A common combination is a polar solvent like ethanol with a non-polar one like hexane.[3]

    • Change Solvents: Select a solvent with a lower boiling point. For a molecule like 2-(4-Iodobenzoyl)oxazole with both polar (oxazole, carbonyl) and non-polar (iodobenzoyl) moieties, a solvent mixture like ethyl acetate/hexanes or acetone/water might be effective.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface.[1] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 2-(4-Iodobenzoyl)oxazole, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[1][4]

Issue 2: Poor or No Crystal Formation Upon Cooling

Root Cause Analysis: This is often a result of using too much solvent, which keeps the compound fully dissolved even at lower temperatures.[1][2] Alternatively, the solution might be supersaturated, lacking a nucleation point to initiate crystal growth.[1]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities. Aim to reduce the volume by 10-15% at a time before attempting to cool again.[2]

  • Induce Nucleation: Employ the scratching or seeding techniques described in the previous section.[1][4]

  • Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice-salt bath to induce precipitation.[1] Note that rapid cooling can sometimes trap impurities, so a subsequent re-recrystallization might be necessary for achieving the highest purity.[2]

Issue 3: Low Recovery of Purified Product

Root Cause Analysis: A significant loss of product can occur if the compound has substantial solubility in the cold solvent, or if too much solvent was used initially.[2] Premature crystallization during a hot filtration step can also lead to product loss.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] This will ensure the solution is saturated upon cooling, maximizing crystal yield.

  • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time (at least 30 minutes) to maximize precipitation before filtration.[5]

  • Minimize Transfer Losses: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.[5] Wash the filter cake with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[5]

Issue 4: Persistent Impurities in the Final Product

Root Cause Analysis: Impurities may co-crystallize with the desired product if they have similar solubility profiles or if crystallization occurs too rapidly. Common impurities in the synthesis of oxazole derivatives can include unreacted starting materials or byproducts from side reactions.[6] For instance, in a Van Leusen synthesis, unreacted tosylmethyl isocyanide (TosMIC) or the aldehyde starting material could be present.[7][8]

Solutions:

  • Multiple Recrystallizations: A second recrystallization is often necessary to achieve high purity.

  • Solvent Selection: Choose a solvent system where the solubility of the impurity is significantly different from that of 2-(4-Iodobenzoyl)oxazole. For example, if the impurity is much more soluble, it will remain in the mother liquor.[5]

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored compounds. Use sparingly, as it can also adsorb some of the desired product.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, consider other purification techniques such as column chromatography.[9]

Troubleshooting Decision Workflow

G start Recrystallization Issue Observed oiling Compound Oiled Out start->oiling no_xtal No/Poor Crystal Formation start->no_xtal low_yield Low Recovery start->low_yield impure Persistent Impurities start->impure reheat_dilute Re-heat & Add More Solvent oiling->reheat_dilute change_solvent Change Solvent/Solvent System oiling->change_solvent induce Induce Nucleation (Scratch/Seed) no_xtal->induce reduce_vol Reduce Solvent Volume (Evaporate) no_xtal->reduce_vol low_yield->reduce_vol cool_thoroughly Cool Thoroughly & Longer low_yield->cool_thoroughly preheat_funnel Pre-heat Funnel for Hot Filtration low_yield->preheat_funnel re_recrystallize Perform Second Recrystallization impure->re_recrystallize charcoal Use Activated Carbon impure->charcoal chromatography Consider Column Chromatography impure->chromatography reheat_dilute->induce re_recrystallize->change_solvent G start Start: Crude Product dissolve 1. Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Filtration hot_filter_q->hot_filter Yes cool_rt 3. Cool Slowly to Room Temperature hot_filter_q->cool_rt No hot_filter->cool_rt add_antisolvent 4. Add 'Poor' Solvent (Hexane) Dropwise Until Turbid, then Clarify cool_rt->add_antisolvent ice_bath 5. Cool in Ice Bath (≥30 min) add_antisolvent->ice_bath vacuum_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash 7. Wash with Ice-Cold 'Poor' Solvent vacuum_filter->wash dry 8. Dry Crystals Under Vacuum wash->dry end End: Pure Crystals dry->end

Sources

Overcoming poor solubility of 2-(4-Iodobenzoyl)oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 2-(4-Iodobenzoyl)oxazole , designed as a specialized troubleshooting center.

Product Code: IO-OX-24 | CAS: 898759-87-0 Support Tier: Senior Application Science[1]

Executive Summary: The Solubility Challenge

2-(4-Iodobenzoyl)oxazole is a critical intermediate often used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the labile iodine handle.[1] Users frequently report "brick-dust" insolubility, where the compound remains as a suspension in standard organic solvents.[1]

The Root Cause: The insolubility arises from the molecule's structural rigidity. The planar oxazole ring conjugated with the benzoyl group facilitates strong


-

stacking.[1] Furthermore, the heavy iodine atom induces halogen bonding (an attractive interaction between the electrophilic region of the iodine and nucleophilic sites on adjacent molecules), significantly increasing the crystal lattice energy [1].[1]

This guide provides validated solvent systems to overcome this lattice energy without degrading the sensitive oxazole moiety.

The Solubility Matrix

Quick-reference data for solvent selection based on application.[1]

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic (High) DMF, DMAc, NMP Excellent (>100 mg/mL)Ideal for cross-coupling reactions at elevated temperatures.[1] Hard to remove post-reaction.
Sulfoxides DMSO Excellent Best for biological assays and NMR analysis. Avoid for reactions involving strong oxidants.
Chlorinated DCM, Chloroform Good (20–50 mg/mL)Preferred for liquid-liquid extraction and chromatography loading.[1]
Ethers THF, 1,4-Dioxane Moderate Good for reactions; may require gentle heating (40°C) to fully dissolve.[1]
Polar Protic Methanol, Ethanol Poor (<5 mg/mL)Primary use: Anti-solvent. Use these to crash the product out of solution during recrystallization.[1]
Non-Polar Hexanes, Pentane Insoluble Use strictly as wash solvents to remove impurities.

Troubleshooting Workflows

Scenario A: "The compound precipitates during my Suzuki Coupling."

Issue: You dissolved the starting material in THF, but upon adding the aqueous base (e.g.,


), the 2-(4-Iodobenzoyl)oxazole crashed out, stalling the reaction.
Diagnosis:  The addition of water increased the polarity of the medium, forcing the lipophilic organic iodide out of the THF solution (the "Oiling Out" effect).[1]

Corrective Protocol:

  • Switch Solvent System: Move from pure THF to a Dioxane/Water (4:1) or DMF/Water (9:1) system.[1] Dioxane has a higher boiling point and better solubilizing power for this specific lattice than THF.

  • Phase Transfer Catalysis: If you must use a biphasic system (e.g., Toluene/Water), add 5 mol% TBAB (Tetrabutylammonium bromide) .[1] This shuttles the reagents between phases, negating the need for perfect homogeneity.[1]

Scenario B: "I cannot get a clean NMR spectrum; it's a suspension."

Issue: No signal or broad/weak signals in


.
Diagnosis:  The compound is aggregating in chloroform, leading to short 

relaxation times and line broadening.[1]

Corrective Protocol:

  • Solvent Swap: Immediately switch to DMSO-

    
     .[1] The sulfoxide oxygen acts as a strong Lewis base, disrupting the iodine-mediated halogen bonding network.[1]
    
  • Temperature: If using DMSO-

    
     is not possible (e.g., you need to recover the sample), use 
    
    
    
    but heat the NMR probe to 313 K (40°C) . Note: Ensure the cap is tight to prevent solvent evaporation.[1]
Scenario C: "How do I purify this without a column?"

Issue: The compound is too insoluble for flash chromatography (clogs the loading cartridge) but too soluble in hot ethyl acetate for easy crystallization.[1] Diagnosis: You are in the "solubility dead zone."

Corrective Protocol: The "Dual-Solvent Crash"

  • Dissolve the crude solid in the minimum amount of DCM (Dichloromethane) at room temperature.

  • Filter off any inorganic salts (which will not dissolve).[1]

  • Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Cool the mixture to -20°C. The 2-(4-Iodobenzoyl)oxazole will crystallize as fine needles, leaving impurities in the supernatant.[1]

Decision Logic Visualization

Use this logic tree to determine the optimal solvent strategy for your specific goal.

SolubilityLogic Start Goal: Dissolve 2-(4-Iodobenzoyl)oxazole Reaction Chemical Reaction (Synthesis) Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification (Work-up) Start->Purification TempHigh Temp > 80°C? Reaction->TempHigh SolvDMSO Use DMSO-d6 (Prevents aggregation) Analysis->SolvDMSO NMR SolvACN Use ACN/Water (Gradient HPLC) Analysis->SolvACN LC-MS Method Method? Purification->Method SolvDMF Use DMF or NMP (High solubility) TempHigh->SolvDMF Yes SolvDiox Use 1,4-Dioxane (Easier removal) TempHigh->SolvDiox No Recryst Recrystallization Method->Recryst Column Chromatography Method->Column ProtocolRecryst Dissolve: Hot DCM Precipitate: Cold Hexane Recryst->ProtocolRecryst ProtocolSolidLoad Solid Load: Dissolve in DCM, adsorb to silica, dry. Column->ProtocolSolidLoad

Figure 1: Decision matrix for solvent selection based on experimental intent. Blue nodes indicate actionable protocols.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent for the reaction? A: Generally, no.[1] While oxazoles are stable in ethanol, the solubility of the 4-iodobenzoyl derivative is very low in alcohols at room temperature.[1] Furthermore, if your reaction involves strong nucleophiles, the ketone bridge might undergo side reactions (e.g., hemiacetal formation), although this is sterically hindered.[1] Use ethanol only as an anti-solvent for purification [2].

Q: I need to remove DMF after my reaction, but the product degrades above 100°C. What do I do? A: Do not distill the DMF. Instead, perform an aqueous workup :

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer 3x with 5% LiCl (Lithium Chloride) solution .

  • The LiCl significantly increases the partitioning of DMF into the aqueous phase, removing >95% of it without heat [3].[1]

Q: Why does the solution turn yellow/brown over time? A: This indicates the liberation of free iodine (


), suggesting the C-I bond is degrading, likely due to light exposure (photolysis).[1]
  • Fix: Always wrap your reaction vessels and storage vials in aluminum foil. If the solid is yellow, wash it with a dilute sodium thiosulfate solution to reduce the iodine back to iodide before use.[1]

References

  • Supports physical property data and CAS identific
  • Organic Chemistry Portal. (2017). Synthesis of 1,3-oxazoles.[1][2][3][4][5] Retrieved from [Link]

    • Supports general synthesis and stability data for oxazole deriv
  • PubChem. (n.d.).[1] Compound Summary: (4-Iodophenyl)(1,3-oxazol-2-yl)methanone.[1][6] National Library of Medicine. Retrieved from [Link][1][6]

    • Supports structural data and molecular weight verific

Sources

Stability and storage conditions for 2-(4-Iodobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Iodobenzoyl)oxazole

A Guide to Stability, Storage, and Handling for Research Professionals

Welcome to the technical support guide for 2-(4-Iodobenzoyl)oxazole (CAS No. 898759-87-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the ideal long-term storage conditions for solid 2-(4-Iodobenzoyl)oxazole?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, airtight container at -20°C. The storage environment should be dark and dry.

Scientific Rationale:

  • Temperature: Storing at -20°C significantly slows down potential degradation pathways. While the oxazole ring itself is thermally stable and does not decompose even at high boiling temperatures, lower temperatures are a best practice for preserving the integrity of complex organic molecules over long periods.[1]

  • Moisture: The compound should be protected from moisture. The oxazole ring, while more resistant to acids than pyridine, can be susceptible to hydrolytic ring-opening under certain conditions, particularly in the presence of strong nucleophiles or contaminants that could catalyze hydrolysis.[2][3][4] Keeping the compound in a desiccated environment minimizes this risk.

  • Light: The carbon-iodine (C-I) bond in the iodoarene moiety is sensitive to light.[5] Exposure to UV or even strong ambient light can induce photodegradation, leading to the formation of radical species and subsequent impurities.[5] Storing in an amber vial or a light-blocking container inside a freezer is highly recommended.

Q2: How should I handle the compound upon receipt?

A2: Upon receiving the vial, allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability. Handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

Q3: Is 2-(4-Iodobenzoyl)oxazole sensitive to air or oxidation?

A3: The oxazole ring has a low resistance to oxidation.[1][7] While the compound is generally stable in air for short periods during weighing and handling, prolonged exposure should be avoided. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Scientific Rationale: Oxidizing agents can cause the oxazole ring to open.[8] By displacing oxygen with an inert gas, you minimize the risk of slow, long-term oxidation, ensuring the compound's purity is maintained.

Section 2: Stability in Solution

Q4: What is the best way to prepare and store stock solutions?

A4: Prepare stock solutions by dissolving the compound in an anhydrous, high-purity solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is advisable to prepare concentrated stock solutions, which can then be diluted into aqueous buffers or media for final experimental use. Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or -80°C.

Q5: How long are stock solutions of 2-(4-Iodobenzoyl)oxazole stable?

A5: While specific stability data for this compound in solution is not widely published, a general guideline is to use freshly prepared solutions whenever possible. For stored stocks, it is recommended to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles. A conservative estimate for stability at -20°C would be on the order of weeks to a few months, but this should be empirically verified for your specific application.

Scientific Rationale: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. The benzoyl moiety, while generally stable, can be a site for nucleophilic attack, and the stability can be solvent-dependent.[2][9] Aliquoting minimizes handling and preserves the integrity of the bulk stock.

Q6: Can I use aqueous buffers to dissolve the compound directly?

A6: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility. First, create a concentrated stock in an organic solvent like DMSO, then dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay system (typically <0.5% v/v).

Section 3: Troubleshooting Guide

This section addresses common issues that may arise from improper storage or handling, leading to compromised compound integrity.

Q7: My experimental results are inconsistent. Could compound degradation be the cause?

A7: Yes, inconsistent results are a classic sign of compound instability. Degradation can lead to a lower effective concentration of the active molecule and the introduction of impurities that may have unintended biological or chemical effects.

Q8: I noticed a color change (e.g., slight yellowing) in my solid compound or solution. What should I do?

A8: A color change is often an indicator of degradation. For the solid, this could be due to light exposure causing the release of trace amounts of iodine, or other oxidative processes. If you observe a color change, the purity of the compound should be verified before further use.

Q9: How can I quickly assess the purity and integrity of my compound?

A9: A simple Thin-Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis can be used. Compare the chromatogram of your current stock (solid or solution) to a freshly opened vial or a previously established standard. The appearance of new spots on a TLC plate or new peaks in an HPLC trace indicates the presence of degradation products.

Data & Protocol Section

Summary of Storage and Handling Conditions
ParameterSolid StateIn Solution (e.g., DMSO)
Temperature -20°C (Long-term)-20°C or -80°C
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store in a desiccated environmentUse anhydrous solvents; seal tightly
Atmosphere Standard (Short-term), Inert Gas (Long-term)Standard; minimize headspace
Handling Equilibrate to RT before openingAvoid repeated freeze-thaw cycles; aliquot
Protocol: Quick Purity Check by HPLC

This protocol provides a general method to assess the integrity of 2-(4-Iodobenzoyl)oxazole.

  • Standard Preparation: Carefully weigh ~1 mg of a new, unopened standard of 2-(4-Iodobenzoyl)oxazole and dissolve it in 1 mL of HPLC-grade acetonitrile to make a 1 mg/mL solution.

  • Sample Preparation: Prepare a 1 mg/mL solution of the suspect (aged or discolored) compound using the same procedure.

  • HPLC Conditions (General Purpose):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution first to determine the retention time of the pure compound. Then, inject the sample solution. Compare the chromatograms. The presence of significant additional peaks in the sample run indicates degradation. Calculate the purity by peak area percentage.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to compound stability.

TroubleshootingWorkflow Troubleshooting Flowchart for Compound Stability Issues start Inconsistent or Unexpected Experimental Results check_solid Is the solid compound visibly discolored or clumpy? start->check_solid check_solution Was the stock solution stored correctly (frozen, dark)? check_solid->check_solution No run_qc Perform Purity Analysis (e.g., HPLC, TLC) check_solid->run_qc Yes check_age Is the stock solution old or subjected to many freeze-thaw cycles? check_solution->check_age Yes prepare_fresh Prepare a fresh stock solution from solid material. check_solution->prepare_fresh No check_age->run_qc Yes is_pure Is the compound >95% pure? check_age->is_pure No run_qc->is_pure is_pure->prepare_fresh No order_new Order a new batch of the compound. is_pure->order_new No, and solid is also suspect troubleshoot_assay Compound integrity is likely OK. Troubleshoot other experimental parameters (e.g., reagents, cell lines). is_pure->troubleshoot_assay Yes prepare_fresh->run_qc Re-analyze fresh stock

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 2-(4-Iodobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2-(4-Iodobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the success of this reaction is highly dependent on a delicate interplay of various factors, and substrates like 2-(4-Iodobenzoyl)oxazole present a unique set of challenges due to the presence of both an electron-withdrawing benzoyl group and a potentially coordinating oxazole moiety. This guide will walk you through common failure modes and provide systematic approaches to diagnose and resolve them.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation, and I only recover my starting materials. What are the most likely causes?

A1: Complete lack of reactivity in a Suzuki coupling reaction with 2-(4-Iodobenzoyl)oxazole often points to issues with the catalytic cycle's initiation. The primary suspects are:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed.

  • Catalyst Poisoning: The nitrogen atom of the oxazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]

  • Poor Reagent Quality: Degradation of the boronic acid or ester, or impurities in your solvents or other reagents, can halt the reaction.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate combination.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What's going wrong?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[3] This typically occurs when the transmetalation step is slow or when there is an excess of Pd(II) species in the reaction mixture. The presence of oxygen can also promote this side reaction.

Q3: My main byproduct is the dehalogenated starting material (2-benzoyl-oxazole). How can I prevent this?

A3: Dehalogenation, the replacement of the iodine atom with a hydrogen, is another frequent side reaction. This can be caused by certain impurities or additives in the reaction mixture or by side reactions involving the solvent or base.

Q4: I'm seeing a complex mixture of products that I can't identify. Where do I start?

A4: A complex product mixture suggests that multiple side reactions are occurring or that your starting materials are not clean. It is crucial to first verify the purity of your 2-(4-Iodobenzoyl)oxazole and your boronic acid partner. Running control reactions (e.g., without the palladium catalyst or without the boronic acid) can help to identify the source of the byproducts.

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

A lack of conversion is the most common issue. The following workflow will guide you through a systematic approach to identify and resolve the root cause.

troubleshooting_workflow start Low or No Conversion check_catalyst 1. Verify Catalyst Activity - Use a fresh batch of catalyst. - Run a control reaction with a simple aryl halide. start->check_catalyst check_reagents 2. Assess Reagent Quality - Check boronic acid purity (NMR, LC-MS). - Use anhydrous, degassed solvents. check_catalyst->check_reagents If catalyst is active optimize_base 3. Optimize the Base - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). - Ensure base is finely powdered and dry. check_reagents->optimize_base If reagents are pure optimize_ligand 4. Screen Ligands - Try ligands with varying steric bulk and electron-donating properties (e.g., PPh3, Buchwald ligands). optimize_base->optimize_ligand If base change is ineffective optimize_solvent 5. Evaluate Solvent System - Test different solvents (e.g., Dioxane, Toluene, DMF). - Consider aqueous mixtures. optimize_ligand->optimize_solvent If ligand screen fails optimize_temp 6. Adjust Temperature - Incrementally increase the reaction temperature. optimize_solvent->optimize_temp If solvent change is ineffective success Successful Coupling optimize_temp->success If optimization is successful

Caption: Troubleshooting workflow for low or no conversion.

Causality and Experimental Choices:

  • 1.1 Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. The active catalytic species is Pd(0), which is typically generated in situ from a more stable Pd(II) precatalyst. If this reduction does not occur or if the Pd(0) is unstable under the reaction conditions, the catalytic cycle will not initiate.

    • Actionable Advice: Run a control reaction with a known, reactive aryl halide (e.g., iodobenzene) and your boronic acid under the same conditions. If this reaction works, your catalyst is likely active, and the problem lies with your specific substrate or other reaction components.

  • 1.2 Reagent Quality: The Suzuki coupling is sensitive to the purity of the reagents.

    • Boronic Acids/Esters: These can degrade upon storage, especially if exposed to air or moisture, leading to protodeboronation (replacement of the boron group with a hydrogen).[4]

    • Solvents: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and promote boronic acid homocoupling.

    • Actionable Advice: Confirm the purity of your boronic acid by NMR or LC-MS. Use freshly distilled or commercially available anhydrous solvents and degas them thoroughly by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • 1.3 The Role of the Base: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[5]

    • Actionable Advice: The choice of base can significantly impact the reaction outcome. A common starting point is K2CO3 or K3PO4. If these are ineffective, stronger bases like Cs2CO3 can be employed. The physical state of the base is also important; ensure it is finely powdered to maximize its surface area.

  • 1.4 Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For a substrate like 2-(4-Iodobenzoyl)oxazole, the ligand choice is critical to prevent catalyst inhibition by the oxazole nitrogen.

    • Actionable Advice: If a standard ligand like triphenylphosphine (PPh3) is failing, consider screening a panel of ligands. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective for challenging substrates.[5]

  • 1.5 Solvent System: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.

    • Actionable Advice: Common solvents for Suzuki couplings include dioxane, toluene, and DMF. Sometimes, a mixture of an organic solvent with water is beneficial. For substrates with poor solubility, a higher boiling point solvent like DMF might be necessary, but be aware that DMF can sometimes participate in side reactions.[3]

Problem 2: Predominant Homocoupling of the Boronic Acid

The formation of a symmetrical biaryl from the boronic acid is a tell-tale sign of issues with the relative rates of the catalytic cycle steps.

The Suzuki Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

How to remove triphenylphosphine oxide from oxazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triphenylphosphine Oxide (TPPO) Removal Topic: Advanced Strategies for Oxazole Synthesis Workups

Overview: The "TPPO Curse" in Oxazole Chemistry

Welcome to the Technical Support Center. If you are accessing this guide, you likely just completed a cyclodehydration (e.g., Robinson-Gabriel, Wipf-Robinson) or a Wittig-type reaction to synthesize an oxazole. You now face the ubiquitous challenge of organic synthesis: removing the stoichiometric triphenylphosphine oxide (TPPO) byproduct.[1]

TPPO is notoriously difficult to remove because:

  • Solubility: It dissolves well in most organic solvents but has poor water solubility, defeating standard aqueous extractions.

  • Co-crystallization: It frequently co-crystallizes with oxazole products, contaminating "purified" solids.

  • Polarity: It streaks on silica gel, often overlapping with polar oxazole derivatives.

This guide provides three chemically distinct, self-validating protocols to remove TPPO without relying solely on column chromatography.

Part 1: Decision Matrix (Visualizing the Strategy)

Before selecting a protocol, identify your reaction solvent and product stability. Use the decision tree below to select the correct removal agent.

TPPO_Removal_Strategy Start Start: Crude Reaction Mixture Solvent_Check What is your primary reaction solvent? Start->Solvent_Check Acid_Check Is Oxazole Acid Stable? (pKa ~0.8) Start->Acid_Check Alternative THF_Ether THF / Ethereal Solvents Solvent_Check->THF_Ether Toluene_NonPolar Toluene / Non-Polar Solvent_Check->Toluene_NonPolar Alcohol_Polar Ethanol / Methanol / Polar Solvent_Check->Alcohol_Polar CaBr2_Method Protocol A: CaBr2 Complexation (Forms insoluble CaBr2·TPPO) THF_Ether->CaBr2_Method Direct Addition MgCl2_Method Protocol B: MgCl2 Complexation (Forms insoluble MgCl2·TPPO) Toluene_NonPolar->MgCl2_Method Direct Addition ZnCl2_Method Protocol C: ZnCl2 Complexation (Forms insoluble ZnCl2·(TPPO)2) Alcohol_Polar->ZnCl2_Method Direct Addition Acid_Wash Protocol D: Strong Acid Wash (Risky: Requires pH < 0) Acid_Check->Acid_Wash Yes (Rare)

Caption: Selection logic for TPPO removal based on reaction solvent compatibility. Green nodes indicate the recommended complexation protocols.

Part 2: Troubleshooting Guides & FAQs

Scenario 1: The "Toluene/Benzene" Reaction (e.g., Robinson-Gabriel)

User Question: I performed a cyclodehydration in toluene using the Burgess reagent or Wipf-Robinson conditions. Can I just filter the reaction?

Technical Answer: No. TPPO is soluble in toluene. However, you can make it insoluble by adding Magnesium Chloride (


).
  • The Science:

    
     coordinates with the oxygen of TPPO to form a 
    
    
    
    complex (
    
    
    ) that is insoluble in toluene.
  • Why it fails sometimes: The surface of the

    
     particles can become passivated (coated) with the complex, stopping the reaction.
    
  • The Fix: Use mechanical stirring or "wet milling" to constantly expose fresh

    
     surface area.
    
Scenario 2: The "THF/Ether" Reaction (e.g., Wittig)

User Question: My reaction is in THF. I tried the


 method, but the TPPO didn't precipitate.

Technical Answer:


 works poorly in THF because the complex remains partially soluble or forms slowly.
  • The Solution: Switch to Calcium Bromide (

    
    ) .
    
  • The Science: Recent process chemistry data (Hergueta, 2022) proves that

    
     forms a complex with TPPO in ethereal solvents (THF, MTBE, 2-MeTHF) that is significantly less soluble than the Mg-equivalent.
    
Scenario 3: The "Alcoholic" Reaction

User Question: I dissolved my crude mixture in ethanol. Is there a way to crash out the TPPO?

Technical Answer: Yes, use Zinc Chloride (


) .
  • The Science: Unlike Mg and Ca complexes, the Zinc complex (

    
    ) is highly crystalline and insoluble in ethanol and isopropanol.
    
  • Critical Note: This forms a 1:2 complex (1 Zn to 2 TPPO), so you need less metal salt stoichiometrically, but it is most effective in alcoholic media.

Scenario 4: Acid Extraction (Oxazole Specifics)

User Question: Oxazoles are nitrogen heterocycles. Can't I just wash with acid to put the product in water and leave TPPO in the organic layer?

Technical Answer: Proceed with extreme caution.

  • The Problem: The pKa of the oxazolium ion (conjugate acid) is roughly 0.8 . This is far less basic than pyridine (pKa ~5.2) or imidazole (pKa ~7.0).

  • The Implication: To fully protonate an oxazole and force it into the aqueous layer, you need a pH significantly below 0.8 (ideally pH -1 or -2). This requires strong acid (e.g., conc. HCl or

    
    ).[2][3]
    
  • Risk: Many functionalized oxazoles will decompose or hydrolyze under these harsh conditions. Only use this method if your specific oxazole is known to be stable in strong mineral acids.

Part 3: Validated Experimental Protocols

Protocol A: The Calcium Bromide Method (Best for THF)

Source: Adapted from Hergueta, Org. Process Res. Dev. 2022.[1][4][5][6][7]

  • Preparation: Ensure your crude reaction is in THF, 2-MeTHF, or MTBE.

  • Addition: Add finely ground anhydrous

    
     (0.6 – 0.8 equivalents relative to expected TPPO).
    
  • Digestion: Stir vigorously at room temperature for 2–4 hours.

    • Visual Check: A thick, white precipitate should form.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass frit.

  • Wash: Wash the filter cake with a small amount of the reaction solvent.

  • Result: The filtrate contains your product; the filter cake contains the trapped TPPO.

Protocol B: The Magnesium Chloride Method (Best for Toluene)

Source: Adapted from Moschetta et al., Org. Process Res. Dev. 2024.

  • Preparation: If your reaction is not in toluene, evaporate and redissolve the crude residue in Toluene (approx. 5–10 mL per gram of crude).

  • Addition: Add anhydrous

    
     (1.5 – 2.0 equivalents relative to TPPO).
    
  • Incubation: Heat the mixture to reflux (approx. 80–110°C) for 1–2 hours, then allow it to cool slowly to room temperature with vigorous stirring.

    • Tip: Heating helps break up the crystal lattice and initiate complexation.

  • Filtration: Filter the resulting solids.

  • Result: TPPO is removed as the solid

    
     complex.
    
Protocol C: The Zinc Chloride Method (Best for Ethanol)

Source: Adapted from Batesky et al., J. Org. Chem. 2017.[5][8]

  • Preparation: Dissolve the crude residue in Ethanol (absolute or 95%).

  • Reagent Prep: Prepare a solution of

    
     in ethanol (approx. 1.8 M).
    
  • Addition: Add the

    
     solution to your crude mixture. Use approx. 0.6–0.7 equivalents of 
    
    
    
    relative to TPPO (since the complex is 1:2).
  • Precipitation: Stir at room temperature. If precipitation is slow, scratch the glass or seed with a crystal of the complex.

  • Filtration: Filter the white solid.

  • Workup: Concentrate the filtrate.

    • Cleanup: If excess Zn remains, partition the residue between Ethyl Acetate and water; Zn salts will wash into the water.

Part 4: Method Comparison Data

FeatureCaBr2 Method MgCl2 Method ZnCl2 Method Traditional Hexane Trituration
Primary Solvent THF, MTBE, EtherToluene, BenzeneEthanol, IsopropanolHexanes, Pentane
Stoichiometry ~0.6 equiv1.5 - 2.0 equiv~0.6 equivN/A (Solvent volume)
Efficiency >95% Removal>90% Removal>90% Removal50-70% (Variable)
Oxazole Safety High (Neutral conditions)High (Neutral conditions)High (Mild Lewis Acid)High
Cost ModerateVery LowLowLow
Key Reference Hergueta (2022)Moschetta (2024)Batesky (2017)Standard Practice

References

  • Moschetta, E. G., et al. (2024).[9] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Hergueta, A. R. (2022).[4][6][7][10] "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 26(6), 1845–1853.[6] [10]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (For pKa and general oxazole properties).

Sources

Common impurities in 2-(4-Iodobenzoyl)oxazole and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Iodobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities in this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my 2-(4-Iodobenzoyl)oxazole sample?

A1: Impurities in your sample can originate from several stages of the synthetic and purification process. The most common sources include:

  • Starting Materials: Unreacted 4-iodobenzoic acid, 4-iodobenzoyl chloride, or the oxazole precursor.

  • Reaction Byproducts: Products arising from side reactions during the synthesis. The specific byproducts will depend on the synthetic route employed.

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, high temperatures, or humidity. Hydrolysis of the benzoyl group is a potential degradation pathway.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification steps can also be present as impurities.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. We recommend the following steps:

  • Review the Synthetic Route: Consider all starting materials, intermediates, and potential side reactions. This can provide clues about the possible identity of the impurity.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. The fragmentation pattern can provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): For a more precise identification, HRMS can provide the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating its complete structure.

  • Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product and can aid in its identification.[1][2]

Q3: What are the regulatory expectations for impurity profiling of a pharmaceutical intermediate like 2-(4-Iodobenzoyl)oxazole?

A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances and intermediates.[3][4][5][6] Key expectations include:

  • Reporting Threshold: Impurities present above a certain level (typically 0.05% for drug substances) must be reported.[5]

  • Identification Threshold: Impurities above a higher threshold (e.g., 0.10% or a daily intake of 1.0 mg, whichever is lower) must be structurally characterized.

  • Qualification Threshold: Impurities exceeding an even higher threshold need to be qualified, meaning their biological safety must be assessed.

  • Genotoxic Impurities: There are much stricter limits for impurities that are potentially genotoxic.

It is crucial to consult the relevant ICH guidelines (Q3A for impurities in new drug substances and Q3B for impurities in new drug products) for detailed information.[3][4][7]

Troubleshooting Guide: Impurity Identification and Analysis

This section provides a detailed guide to identifying and characterizing common impurities in 2-(4-Iodobenzoyl)oxazole.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient method for the synthesis of 2-substituted oxazoles involves the reaction of an acyl chloride with an appropriate precursor, followed by cyclization. For 2-(4-Iodobenzoyl)oxazole, a plausible synthetic route is the reaction of 4-iodobenzoyl chloride with an amino ketone derivative, followed by cyclodehydration.

Based on this synthetic strategy, we can anticipate several potential impurities. The following diagram illustrates a hypothetical synthetic pathway and the likely points where impurities may arise.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities 4-Iodobenzoic_Acid 4-Iodobenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., with SOCl2) 4-Iodobenzoic_Acid->Acyl_Chloride_Formation Reagent Amino_Ketone Amino Ketone Precursor Condensation Condensation Amino_Ketone->Condensation Reagent Acyl_Chloride_Formation->Condensation 4-Iodobenzoyl Chloride Unreacted_SM Unreacted Starting Materials (e.g., 4-Iodobenzoic Acid) Acyl_Chloride_Formation->Unreacted_SM Incomplete reaction Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Intermediate Uncyclized Intermediate Condensation->Intermediate Incomplete cyclization Side_Product Side Reaction Product (e.g., Dimer) Condensation->Side_Product Side reaction Final_Product 2-(4-Iodobenzoyl)oxazole Cyclodehydration->Final_Product Degradation_Product Degradation Product (e.g., Hydrolysis) Final_Product->Degradation_Product Storage/Stress

Caption: Hypothetical synthetic workflow for 2-(4-Iodobenzoyl)oxazole and sources of common impurities.

Table 1: Common Potential Impurities and Their Origin

Impurity NameStructure (Hypothetical)Probable Origin
Impurity A: 4-Iodobenzoic acidI-C₆H₄-COOHUnreacted starting material
Impurity B: Uncyclized Amide IntermediateI-C₆H₄-CO-NH-CH₂-CO-RIncomplete cyclodehydration
Impurity C: 2-(Benzoyl)oxazoleC₆H₅-CO-OxazoleImpurity in the 4-iodobenzoyl starting material (deiodination)
Impurity D: 4-IodobenzamideI-C₆H₄-CONH₂Side reaction with ammonia (if present)
Impurity E: OxazoleC₃H₃NOUnreacted oxazole precursor or byproduct
Analytical Methodologies for Impurity Identification

A multi-pronged analytical approach is essential for the robust identification and quantification of impurities.

HPLC is the workhorse for purity analysis of pharmaceutical intermediates.[8][9] A well-developed HPLC method can separate the main component from its impurities, allowing for their detection and quantification.

Experimental Protocol: HPLC Purity Determination

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Rationale: A C18 column is a good starting point for moderately polar compounds like 2-(4-Iodobenzoyl)oxazole and its likely impurities. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is used to improve peak shape and is compatible with mass spectrometry. UV detection at 254 nm is chosen due to the aromatic nature of the compound and its expected impurities.

For volatile and thermally stable impurities, GC-MS is a powerful analytical tool. It can be particularly useful for identifying residual solvents or low molecular weight byproducts.

Experimental Protocol: GC-MS Analysis

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu
Sample Preparation Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) and inject a small volume (e.g., 1 µL).

Rationale: The DB-5ms column is a versatile, low-polarity column suitable for a wide range of compounds. The temperature program is designed to separate volatile solvents at the beginning of the run and then elute higher boiling impurities. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[10][11]

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of unknown impurities, provided they can be isolated in sufficient purity and quantity (typically >1 mg). Both ¹H and ¹³C NMR are essential.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-(4-Iodobenzoyl)oxazole and Potential Impurities

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
2-(4-Iodobenzoyl)oxazole 7.5-8.2 (m, Ar-H), 7.2-7.4 (m, Oxazole-H)160-170 (C=O), 150-160 (Oxazole C2), 120-140 (Ar-C, Oxazole C4, C5), 95-105 (C-I)
4-Iodobenzoic acid 7.9 (d, 2H), 7.6 (d, 2H), 12.5 (s, 1H, COOH)167 (COOH), 138 (Ar-C), 131 (Ar-C), 130 (Ar-C), 99 (C-I)
Oxazole 7.9 (s, 1H, C2-H), 7.7 (s, 1H, C5-H), 7.1 (s, 1H, C4-H)151 (C2), 138 (C5), 126 (C4)

Rationale: The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of atoms in a molecule. Comparing the spectra of the bulk material with those of isolated impurities can lead to their definitive identification.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting impurity issues.

G Start Unexpected Peak in HPLC Check_Purity Is the peak > 0.1%? Start->Check_Purity LC_MS Perform LC-MS Analysis Check_Purity->LC_MS Yes Minor_Impurity Monitor as Minor Impurity Check_Purity->Minor_Impurity No Determine_MW Determine Molecular Weight LC_MS->Determine_MW Compare_MW Compare MW with Potential Impurities Determine_MW->Compare_MW Match_Found Potential Match Found? Compare_MW->Match_Found Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Match_Found->Isolate_Impurity No / Ambiguous Modify_Synthesis Modify Synthesis or Purification Process Match_Found->Modify_Synthesis Yes NMR_Analysis Perform NMR Analysis Isolate_Impurity->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation Structure_Elucidation->Modify_Synthesis End Impurity Controlled Modify_Synthesis->End

Caption: A logical workflow for the identification and control of impurities.

By following this structured approach, researchers can effectively identify, characterize, and control impurities in their 2-(4-Iodobenzoyl)oxazole samples, ensuring the quality and reliability of their experimental results and final products.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 2, 2026, from [Link]

  • Kumar, V., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Retrieved February 2, 2026, from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved February 2, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 2, 2026, from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved February 2, 2026, from [Link]

  • SpectraBase. (n.d.). Oxazole. Retrieved February 2, 2026, from [Link]

  • Farmacia. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved February 2, 2026, from [Link]

  • SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved February 2, 2026, from [Link]

  • AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved February 2, 2026, from [Link]

  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved February 2, 2026, from [Link]

  • SciELO. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved February 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved February 2, 2026, from [Link]

  • Semantics Scholar. (2024). Impurity profiling of oxybenzone by rp-hplc method. Retrieved February 2, 2026, from [Link]

  • International Journal of Research in Pharmacy and Science. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved February 2, 2026, from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved February 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Cross-Validation of Biological Activity with Similar Published Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, the validation of a novel compound's biological activity is a critical step that bridges the gap between initial findings and credible, publishable results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously cross-validate the biological activity of a new compound against similar, previously published molecules. By adhering to the principles outlined here, you can ensure the scientific integrity of your findings and build a robust data package for your research.

The Imperative of Cross-Validation in Drug Discovery

The journey of a drug from a laboratory bench to clinical application is fraught with challenges, and a significant number of promising candidates fail due to a lack of efficacy or unforeseen toxicity.[1] Rigorous preclinical target validation is paramount to mitigating these risks.[2] Cross-validation serves as a crucial quality control step, ensuring that the observed biological effects of a new compound are genuine and reproducible.[3] It involves comparing your experimental data with established findings for structurally or functionally similar compounds, thereby providing context and bolstering confidence in your results.[4] This process is not merely about replicating published work but about systematically benchmarking your compound's performance and understanding its unique pharmacological profile.

The primary goals of cross-validating biological activity include:

  • Confirming On-Target Activity: Verifying that your compound interacts with the intended biological target in a manner consistent with its proposed mechanism of action.

  • Establishing Relative Potency and Efficacy: Quantifying how your compound's activity compares to well-characterized reference compounds.

  • Identifying Potential Off-Target Effects: Uncovering unexpected biological activities by comparing your compound's profile to those of similar molecules.

  • Ensuring Data Reliability and Reproducibility: Demonstrating that your experimental results are consistent and not an artifact of a specific assay or experimental condition.[3][5]

This guide will walk you through the essential stages of designing and executing a robust cross-validation study, from selecting the right reference compounds to analyzing and interpreting your comparative data.

Designing a Robust Cross-Validation Study

A successful cross-validation study begins with meticulous planning. The choices made at this stage will directly impact the quality and interpretability of your results.

Selecting Appropriate Reference Compounds

The selection of reference compounds is a cornerstone of a meaningful cross-validation study. These compounds serve as benchmarks against which your novel molecule will be evaluated. Ideally, you should select a set of reference compounds that includes:

  • A Structurally Similar Compound with Known Activity: This helps to validate that your assay is sensitive to the chemical scaffold of interest.

  • A Compound with the Same Known Mechanism of Action (MoA): This allows for a direct comparison of potency and efficacy.[6]

  • A "Gold Standard" or Widely Used Modulator of the Target: This provides a broader context for your compound's activity within the field.

  • A Structurally Similar but Inactive Compound (Negative Control): This is crucial for demonstrating the specificity of the observed activity.

When selecting reference compounds, it is essential to source them from a reputable supplier and to confirm their identity and purity. To avoid lot-to-lot variability, it is recommended to use a reference standard from a single lot throughout a study.[7]

Choosing the Right Biological Assays

The choice of biological assays should be driven by the putative mechanism of action of your compound. It is advisable to use multiple, orthogonal assays to build a comprehensive picture of your compound's activity. For instance, if your compound is a putative enzyme inhibitor, you would want to perform both an in vitro enzyme inhibition assay and a cell-based assay to confirm its activity in a more physiologically relevant context.[1][8]

Commonly used assays for cross-validation include:

  • Cell Viability and Cytotoxicity Assays: To assess the general toxicity of your compound and to study its effects on cell proliferation.

  • Enzyme Inhibition Assays: To directly measure the inhibitory activity of your compound against a specific enzyme.[9]

  • Receptor Binding Assays: To determine the affinity and selectivity of your compound for a particular receptor.[10][11]

The diagram below illustrates a typical workflow for designing a cross-validation study.

Cross-Validation Study Design cluster_0 Phase 1: Planning and Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis and Interpretation A Define Research Question and Hypothesis B Select Novel Compound A->B C Identify and Source Published Reference Compounds B->C D Select Appropriate Biological Assays (Orthogonal Methods) C->D E Assay Development and Optimization D->E F Perform Comparative Assays (Novel vs. Reference Compounds) E->F G Data Acquisition and Recording F->G H Dose-Response Curve Analysis G->H I Statistical Comparison of Activity H->I J Interpretation of Results and Conclusion I->J

Caption: A workflow for designing and executing a cross-validation study.

Experimental Protocols for Comparative Analysis

The following section provides detailed, step-by-step protocols for three commonly used assays in drug discovery. It is crucial to maintain consistency in experimental conditions when comparing your novel compound to reference compounds.

Cell Viability Assay (MTT Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[12] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel compound and reference compounds

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of your novel compound and reference compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme.[17] The protocol will vary depending on the enzyme and the detection method. The following is a general protocol for a colorimetric enzyme assay.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • Novel compound and reference inhibitors

  • Stop solution (if necessary)

  • 96-well plate

Protocol:

  • Compound Preparation: Prepare serial dilutions of your novel compound and a known reference inhibitor in the assay buffer.

  • Enzyme and Compound Incubation: Add the enzyme solution to the wells of a 96-well plate, followed by the compound dilutions. Incubate for a predetermined period to allow for compound binding to the enzyme.

  • Initiate Reaction: Add the enzyme substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Stop Reaction: If necessary, add a stop solution to halt the enzymatic reaction.

  • Signal Detection: Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[10] Radioligand binding assays are a common format.[18]

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand (e.g., [3H]-labeled)

  • Novel compound and reference compounds

  • Assay buffer

  • Filter plates

  • Scintillation fluid

Protocol:

  • Compound and Radioligand Preparation: Prepare serial dilutions of your novel compound and a known reference ligand. Prepare a solution of the radiolabeled ligand at a concentration at or below its Kd.[19]

  • Binding Reaction: In a 96-well plate, combine the cell membranes or purified receptor, the radiolabeled ligand, and the compound dilutions. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

The following diagram illustrates a typical experimental workflow for a cell-based assay.

Cell-Based Assay Workflow cluster_0 Preparation cluster_1 Treatment and Incubation cluster_2 Assay and Detection cluster_3 Data Analysis A Culture and Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Novel and Reference Compounds B->C D Incubate for Defined Period C->D E Add Assay Reagent (e.g., MTT, Luciferase Substrate) D->E F Incubate for Signal Development E->F G Measure Signal (Absorbance, Luminescence) F->G H Plot Dose-Response Curves G->H I Calculate IC50/EC50 Values H->I J Statistical Comparison I->J

Caption: A generalized workflow for a cell-based assay.

Data Analysis and Interpretation

Once you have collected your experimental data, the next crucial step is to analyze and interpret it correctly. This involves generating dose-response curves, calculating key parameters, and performing statistical comparisons.

Dose-Response Curve Analysis

A dose-response curve is a graphical representation of the relationship between the concentration of a compound and its biological effect. From this curve, you can determine key parameters such as:

  • IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

  • EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.

These values are typically calculated by fitting the data to a sigmoidal dose-response model using non-linear regression analysis.[20][21]

Statistical Comparison of Activity

To determine if the observed differences in activity between your novel compound and the reference compounds are statistically significant, you should perform appropriate statistical tests. Comparing the IC50 or EC50 values is a common approach.[22] However, a more comprehensive comparison can be made by statistically comparing the entire dose-response curves.[23][24]

Table 1: Example Data Summary for Comparative Analysis

CompoundAssay TypeIC50 (µM)95% Confidence IntervalHill Slope
Novel Compound X Enzyme Inhibition0.520.45 - 0.601.1
Reference Compound A Enzyme Inhibition1.251.10 - 1.421.0
Reference Compound B Enzyme Inhibition0.150.12 - 0.181.2
Novel Compound X Cell Viability2.31.9 - 2.81.3
Reference Compound A Cell Viability5.85.1 - 6.61.1
Reference Compound B Cell Viability0.80.7 - 0.91.4
Interpreting the Results

When interpreting your results, consider the following:

  • Potency: How does the IC50 or EC50 of your novel compound compare to the reference compounds? A lower value indicates higher potency.

  • Efficacy: What is the maximum effect (Emax) of your compound compared to the references?

  • Selectivity: If you have tested your compound against multiple targets, how does its activity profile compare to the reference compounds?

  • Structure-Activity Relationship (SAR): Do the observed differences in activity correlate with the structural differences between your novel compound and the reference compounds?

The following diagram illustrates the logical flow of data analysis and interpretation.

Data Analysis and Interpretation A Raw Experimental Data B Data Normalization (e.g., to Vehicle Control) A->B C Plot Dose-Response Curves (Log[Concentration] vs. Response) B->C D Non-linear Regression Analysis (Sigmoidal Fit) C->D E Calculate IC50/EC50, Emax, and Hill Slope D->E F Statistical Comparison of Curve Parameters E->F G Assess Statistical Significance (p-value) F->G H Interpret Biological Significance G->H I Draw Conclusions about Compound Activity H->I

Caption: A flowchart for data analysis and interpretation.

Conclusion: Building a Foundation of Trustworthy Data

Cross-validation of biological activity against similar published compounds is an indispensable practice in drug discovery. It provides a robust framework for validating your findings, understanding the pharmacological profile of your novel compounds, and making informed decisions about their future development. By following the principles and protocols outlined in this guide, you can ensure the scientific rigor of your research and contribute to the generation of high-quality, reproducible data that will stand up to scrutiny. This commitment to scientific integrity is the bedrock upon which successful drug discovery programs are built.

References

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Infinix Bio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Retrieved from [Link]

  • GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. Retrieved from [Link]

  • Reddit. (2018). Statisic analysis for two or more dose-response curves? Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • ResearchGate. (2015). What is the purpose of performing cross-validation? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Cross Validated. (2017). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • wisdomlib. (2025). Cross validation purpose: Significance and symbolism. Retrieved from [Link]

  • PubMed. (2012). Rethinking molecular similarity: comparing compounds on the basis of biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • BioProcess International. (2013). Biological Assay Qualification Using Design of Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Guideline for the validation of biological assay methods. Retrieved from [Link]

  • ResearchGate. (2025). Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]

  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). All Resources - Site Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using and understanding cross-validation strategies. Perspectives on Saeb et al. Retrieved from [Link]

  • Biocompare. (2016). Tips on Cell-Based Assay Selection. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Basic Information about Chemical Data Reporting. Retrieved from [Link]

  • Beveridge & Diamond PC. (2016). Chemical Data Reporting Rule: The Time Is Now. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). IUPAC. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating a Synthetic Route for Oxazole Analog Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its prevalence demands efficient, robust, and scalable synthetic methods suitable for creating large libraries of analogs for drug discovery campaigns. This guide provides a comparative analysis of prominent synthetic routes for oxazole synthesis, offering the technical insights and experimental frameworks necessary to validate a route for library production.

Our focus is not merely on procedural steps but on the underlying chemical logic and the practical considerations that govern route selection in a high-throughput setting. We will explore classical and modern methods, culminating in a validation workflow designed to ensure reproducibility, scalability, and quality.

Section 1: A Comparative Overview of Key Synthetic Strategies

The synthesis of oxazoles has evolved from classical, often harsh, methods to more sophisticated and milder modern techniques.[2] The choice of route is a critical decision point, predicated on factors like desired substitution patterns, functional group tolerance, and amenability to parallel synthesis.

Classical Cornerstones: Robinson-Gabriel and Van Leusen Syntheses

The Robinson-Gabriel Synthesis

First described in the early 20th century, this reaction involves the cyclodehydration of a 2-acylamino ketone using a strong acid, such as sulfuric acid or polyphosphoric acid, to yield 2,5-disubstituted oxazoles.[3][4][5][6]

  • Mechanistic Insight: The reaction proceeds via an acid-catalyzed intramolecular cyclization, where the amide oxygen attacks the ketone, followed by dehydration to form the aromatic oxazole ring.[7][8]

  • Library Suitability: While foundational, the classical Robinson-Gabriel synthesis is often hampered by harsh conditions (strong acids, high temperatures) that limit its functional group tolerance.[2] This severely restricts its use for complex molecule libraries. However, modern adaptations using milder reagents like Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine have enhanced its utility.[5]

The Van Leusen Oxazole Synthesis

A more recent classical method, developed in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a versatile synthon that reacts with aldehydes in the presence of a base (e.g., K₂CO₃) to form 5-substituted oxazoles.[6][9][10][11]

  • Mechanistic Insight: The reaction involves the deprotonation of TosMIC, which then undergoes a [3+2] cycloaddition with an aldehyde to form an oxazoline intermediate.[9][11] Subsequent base-promoted elimination of p-toluenesulfinic acid yields the final oxazole.[6][10]

  • Library Suitability: The Van Leusen reaction offers milder conditions and greater functional group tolerance compared to the Robinson-Gabriel method, making it significantly more suitable for library synthesis.[9] Its primary output is 5-substituted oxazoles, though modifications using α-substituted TosMIC derivatives can provide access to 4-substituted analogs.[1] The reaction has been successfully adapted for microwave-assisted synthesis, drastically reducing reaction times.[9][11]

Modern Workhorses: Metal-Catalyzed and One-Pot Approaches

The drive for efficiency and molecular diversity has led to the development of powerful new methods.

Copper-Catalyzed Oxidative Cyclizations

These methods have gained prominence for their efficiency and broad substrate scope. A notable example involves the reaction of α-diazoketones with amides using a copper(II) triflate catalyst to produce 2,4-disubstituted oxazoles.[2][12]

  • Mechanistic Insight: The copper catalyst facilitates the formation of a key carbenoid intermediate from the diazoketone, which then undergoes cyclization with the amide.

  • Library Suitability: This approach is highly attractive for library synthesis. The reactions are often high-yielding and tolerate a wide range of functional groups. The ability to readily vary both the diazoketone and the amide starting materials allows for the rapid generation of diverse 2,4-disubstituted libraries.[12]

Direct Synthesis from Carboxylic Acids

A highly efficient modern method allows for the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids and isocyanoacetates.[13] This transformation is typically mediated by a coupling agent, such as a triflylpyridinium reagent, which activates the carboxylic acid in situ.[13]

  • Mechanistic Insight: The process involves the in-situ formation of a highly reactive acylpyridinium salt from the carboxylic acid. This intermediate is then trapped by the isocyanoacetate, followed by cyclization and dehydration to furnish the oxazole ring.[13]

  • Library Suitability: This is arguably one of the most powerful methods for library synthesis. It avoids the pre-generation of activated carboxylic acid derivatives like acid chlorides, which can be unstable or difficult to handle in a high-throughput format.[13] The broad availability of carboxylic acids and the good functional group tolerance make this a premier choice for creating diverse 4,5-disubstituted oxazole libraries.[13]

Section 2: Quantitative Comparison of Synthetic Routes

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes. The data represents typical outcomes and should serve as a guide for initial route selection.

Synthetic Route Substitution Pattern Typical Yield (%) Reaction Temp. Reaction Time Functional Group Tolerance Key Advantage
Robinson-Gabriel (Classical) 2,5-disubstituted50-60[2]High (90-100°C)Several hoursLowUtilizes simple starting materials.
Van Leusen Synthesis 5-substituted65-85[1]Reflux2-12 hoursModerate-HighMild conditions, good for aldehydes.
Copper-Catalyzed Cyclization 2,4-disubstituted70-95[2]25-80°C1-4 hoursHighExcellent yields and scope.
Direct from Carboxylic Acids 4,5-disubstituted80-96[13]40°C0.5-3 hoursHighBypasses need for acid chlorides.[13]

Section 3: Validation Workflow for Library Production

Once a promising synthetic route is selected based on the desired scaffold and preliminary data, a rigorous validation process is essential before committing to full library synthesis. This workflow ensures the chosen protocol is robust, scalable, and delivers compounds of acceptable purity.

Workflow Overview

The validation process can be visualized as a multi-stage funnel, moving from small-scale feasibility tests to a final, optimized protocol for parallel synthesis.

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Scope & Limitation cluster_2 Phase 3: Pilot Library & QC A Route Selection B Small-Scale Test Reactions (3-5 examples) A->B C Reaction Optimization (Solvent, Temp, Stoichiometry) B->C D Substrate Scope Evaluation (10-15 diverse inputs) C->D Optimized Conditions E Identify Failure Points (e.g., steric hindrance, electronic effects) D->E F Pilot Library Synthesis (1 plate, 24-96 wells) E->F Validated Scope G High-Throughput Purification F->G H Quality Control Analysis (LC-MS, Purity Check) G->H I Final SOP for Library Production H->I Final Protocol Approved

Caption: A multi-phase workflow for validating a synthetic route for library production.

Detailed Experimental Protocols

Below are representative, detailed protocols for two of the most library-friendly methods.

Protocol 1: Van Leusen Synthesis of a 5-Aryl Oxazole

This protocol is a self-validating system. Successful formation of the product, confirmed by LC-MS, validates the reactivity of the chosen aldehyde and the efficacy of the base and reaction conditions.

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the selected aromatic aldehyde (1.0 mmol, 1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol (5 mL). Begin stirring to dissolve the solids. Add potassium carbonate (2.0 mmol, 2.0 eq) to the suspension. The choice of a carbonate base is critical as it is strong enough to deprotonate TosMIC without causing significant side reactions with many common functional groups.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical reaction time is 2-4 hours.

  • Workup & Purification: Upon completion, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. For library validation, an LC-MS trace showing >90% purity is typically sufficient.

Protocol 2: Direct Synthesis of a 4,5-Disubstituted Oxazole from a Carboxylic Acid

This one-pot protocol's success validates the in-situ activation and subsequent cyclization, offering a highly efficient path for library members.

  • Preparation: In a 10 mL oven-dried vial under an argon atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 eq), ethyl isocyanoacetate (1.2 mmol, 1.2 eq), and 4-(dimethylamino)pyridine (DMAP) (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 5 mL).[2][13] The use of an inert atmosphere is crucial to prevent moisture from quenching the activated intermediate.

  • Activator Addition: Add 4-(dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 mmol, 1.3 eq) to the solution. This reagent is chosen for its ability to efficiently generate the acylpyridinium intermediate under mild conditions.[2]

  • Reaction: Stir the reaction mixture at 40°C. The reaction is typically rapid; monitor by LC-MS every 30 minutes. Complete conversion is often observed within 30-90 minutes.[13]

  • Workup & Purification: After completion, dilute the reaction mixture with DCM (15 mL) and wash with water (1 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by flash column chromatography and confirm the structure and purity by NMR and HRMS. For the pilot library screen, LC-MS is used to confirm the mass and estimate the purity of each well.

Conclusion and Recommendations

The validation of a synthetic route is a critical prerequisite for the successful and cost-effective production of a chemical library. For maximum diversity and efficiency in synthesizing oxazole analogs, modern methods are generally superior.

  • For 5-substituted libraries: The Van Leusen reaction offers a reliable and well-established route with good tolerance for diverse aldehydes. Its adaptation to microwave synthesis makes it particularly attractive for rapid library generation.[9]

  • For 2,4- or 4,5-disubstituted libraries: The direct synthesis from carboxylic acids represents the current state-of-the-art for high-throughput synthesis.[13] Its operational simplicity, mild conditions, and use of readily available starting materials make it the preferred choice for constructing complex and diverse libraries with a high degree of success.

Ultimately, the choice of synthesis must be validated through the rigorous experimental workflow outlined above. This data-driven approach ensures that the selected route is not just theoretically sound but practically robust for the demands of modern drug discovery.

References

  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Benchchem.
  • WRITE THE MECHANISM OF ROBINSON-GABRIEL SYNTHESIS OF OXAZOLE. Scribd.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
  • Synthetic approaches for oxazole derivatives: A review.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Applic
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

Sources

Assessing the target specificity of 2-(4-Iodobenzoyl)oxazole-derived inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-iodobenzoyl)oxazole scaffold represents a distinct class of reversible


-ketoheterocycle inhibitors  designed to target serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH).[1] Unlike the irreversible carbamates (e.g., URB597) or ureas (e.g., PF-3845) that dominate the field, these inhibitors function as transition-state mimics.

This guide provides a technical framework for assessing the target specificity of these compounds. For drug development professionals, the critical challenge is distinguishing true pharmacological occupancy from transient inhibition, given the rapid off-rates associated with the oxazole-hemiketal mechanism. We compare this scaffold against industry standards and detail a self-validating Competitive Activity-Based Protein Profiling (ABPP) protocol to rigorously quantify off-target liabilities.

Part 1: The Chemical Scaffold & Mechanism

The 2-(4-iodobenzoyl)oxazole moiety operates via a unique mechanism compared to standard covalent inhibitors.[2] The electrophilic ketone is activated by the adjacent oxazole heterocycle, facilitating a nucleophilic attack by the catalytic serine (Ser241 in FAAH).

Key Mechanistic Distinction:

  • Reversible Hemiketal Formation: The inhibitor forms a tetrahedral hemiketal intermediate that mimics the enzyme's transition state. This reaction is reversible.[1][3][4]

  • Implication for Specificity: Unlike suicide inhibitors that permanently silence off-targets (accumulating "noise"), these inhibitors establish an equilibrium. Specificity assessment requires assays that maintain this equilibrium, as wash steps will reverse inhibition.

Diagram 1: Mechanism of Action (Reversible vs. Irreversible)

This diagram contrasts the reversible hemiketal formation of the oxazole scaffold against the irreversible carbamylation of URB597.

InhibitionMechanism Enzyme Free Enzyme (Ser-OH) Hemiketal Hemiketal Intermediate (Transition State Mimic) Enzyme->Hemiketal + Oxazole AcylEnzyme Carbamylated Enzyme (Covalent Adduct) Enzyme->AcylEnzyme + Carbamate Oxazole 2-(4-Iodobenzoyl)oxazole (Inhibitor) Oxazole->Hemiketal Carbamate Carbamate (URB597) Carbamate->AcylEnzyme Hemiketal->Enzyme Reversible (k_off) AcylEnzyme->Enzyme Irreversible (Very Slow Hydrolysis)

Caption: Comparative mechanism showing the reversible equilibrium of oxazole inhibitors versus the irreversible covalent modification by carbamates.

Part 2: Comparative Performance Analysis

When selecting a chemical probe, the choice between an oxazole-derivative and established alternatives dictates the experimental design. The table below synthesizes performance metrics based on proteome-wide selectivity screens.

Table 1: Performance Matrix of FAAH Inhibitor Classes

Feature2-(4-Iodobenzoyl)oxazoles Carbamates (e.g., URB597) Ureas (e.g., PF-3845)
Binding Kinetics Reversible (Transition-state mimic)Irreversible (Covalent)Irreversible (Covalent)
Potency (IC50) Low nM (High potency)Low nMSub-nM (Extremely potent)
Selectivity Profile Moderate to High.[5] Can inhibit TGH or KIAA1363 depending on C5-substituent.Moderate. Known cross-reactivity with carboxylesterases (CES).High. The "Gold Standard" for selectivity.
Duration of Action Transient (Dependent on PK/clearance).Long-lasting (Turnover dependent).Long-lasting (Turnover dependent).
Assay Requirement No Wash Steps. Must maintain equilibrium concentration.Wash steps permitted after labeling.Wash steps permitted.
Primary Utility Short-duration probing; avoiding permanent protein inactivation.Historical comparative data; in vivo behavioral studies.Highly specific target validation; structural biology.

Critical Insight: While PF-3845 is superior for absolute selectivity, the 2-(4-iodobenzoyl)oxazole class is essential when reversibility is required to avoid proteotoxicity or when studying the temporal dynamics of endocannabinoid signaling without permanent enzyme ablation [1, 2].

Part 3: Experimental Framework for Specificity Assessment

To validate the specificity of a 2-(4-iodobenzoyl)oxazole derivative, you cannot rely on simple substrate hydrolysis assays, as they do not reveal off-target inhibition. The authoritative standard is Competitive Activity-Based Protein Profiling (ABPP) .

The "Self-Validating" Logic

This protocol uses a broad-spectrum fluorophosphonate (FP) probe (e.g., FP-Rhodamine) that reacts with all active serine hydrolases.

  • If the inhibitor is specific: Only the FAAH band (approx. 63 kDa) disappears on the gel.

  • If the inhibitor is dirty: Multiple bands (e.g., MAGL at 33 kDa, KIAA1363 at 45 kDa) disappear.

  • Validation: The persistence of other serine hydrolase bands serves as the internal loading control and confirms the proteome is still active.

Diagram 2: Competitive ABPP Workflow

This workflow visualizes the critical "Competition" step where the reversible inhibitor must block the active site before and during the introduction of the irreversible probe.

ABPP_Workflow cluster_0 Phase 1: Equilibrium Binding cluster_1 Phase 2: Probe Competition cluster_2 Phase 3: Analysis Lysate Proteome Lysate (Brain/Liver) Incubation1 Incubate 30 min @ 37°C (Establish Equilibrium) Lysate->Incubation1 Inhibitor Add 2-(4-Iodobenzoyl)oxazole (Gradient: 1nM - 10µM) Inhibitor->Incubation1 Incubation2 Incubate 30 min @ RT (Kinetic Labeling of Free Sites) Incubation1->Incubation2 Do NOT Wash Probe Add FP-Rhodamine (Broad Spectrum Probe) Probe->Incubation2 Quench Quench Reaction (SDS Loading Buffer) Incubation2->Quench PAGE SDS-PAGE Resolution Quench->PAGE Imaging Fluorescence Scanning (Quantify Band Intensity) PAGE->Imaging

Caption: Step-by-step Competitive ABPP workflow emphasizing the critical "No Wash" transition between inhibition and probing.

Part 4: Detailed Protocol (Gel-Based ABPP)

Objective: Determine the IC50 and selectivity window of 2-(4-iodobenzoyl)oxazole in native tissue proteomes.

Reagents:

  • Tissue Source: Mouse brain membrane fraction (rich in FAAH) or liver (rich in off-targets like carboxylesterases).

  • Probe: FP-Rhodamine (1 µM final concentration).

  • Inhibitor: 2-(4-iodobenzoyl)oxazole (Prepare 1000x stocks in DMSO).

Step-by-Step Methodology:

  • Proteome Preparation:

    • Homogenize tissue in PBS. Centrifuge at 100,000 x g to isolate the membrane fraction (where FAAH resides). Resuspend to 1 mg/mL protein concentration.

    • Why: FAAH is an integral membrane protein.[1][6] Soluble fractions will miss the target.

  • Equilibrium Establishment (Critical Step):

    • Aliquot 50 µL of proteome into tubes.

    • Add 0.5 µL of inhibitor at varying concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.

    • Incubate for 30 minutes at 37°C .

    • Scientific Rationale: Since the oxazole forms a reversible hemiketal, you must allow the system to reach thermodynamic equilibrium (

      
      ) before introducing the probe.
      
  • Competitive Labeling:

    • Add FP-Rhodamine to a final concentration of 1 µM.

    • Incubate for 20 minutes at Room Temperature in the dark.

    • Note: Keep this time short. If incubated too long, the irreversible probe (FP) will eventually outcompete the reversible inhibitor (oxazole) due to the Le Chatelier principle, leading to an underestimation of potency [3].

  • Quenching & Resolution:

    • Add 4x SDS-PAGE loading buffer (reducing) to stop the reaction immediately. Boil for 5 minutes.

    • Resolve on a 10% SDS-PAGE gel.

  • Data Analysis:

    • Scan for fluorescence.

    • Quantification: Measure the integrated optical density (IOD) of the FAAH band (63 kDa) relative to the DMSO control. Plot % Activity vs. Log[Inhibitor] to derive IC50.

    • Specificity Check: Visually inspect the gel for fading of other bands (off-targets). Common serine hydrolase off-targets appear at 33 kDa (MAGL) and 55 kDa (KIAA1363).

References
  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide.[4][6] Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link

  • Lichtman, A. H., et al. (2004). Reversible inhibitors of fatty acid amide hydrolase that promote analgesia: evidence for an unprecedented combination of efficacy and safety. Journal of Pharmacology and Experimental Therapeutics, 311(2), 441-448. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. Link

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.[1][3] Chemistry & Biology, 16(4), 411-420. Link

Sources

Safety Operating Guide

A Researcher's Guide to Handling 2-(4-Iodobenzoyl)oxazole: Essential Protective Measures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Iodobenzoyl)oxazole. As a synthetically valuable molecule that combines a biologically relevant oxazole core with a functional handle for chemical elaboration, its safe handling is paramount to successful research.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles to ensure your safety and the integrity of your work.

Hazard Assessment: A Proactive Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 2-(4-Iodobenzoyl)oxazole is not prominently available in public literature, a robust safety protocol can be developed by analyzing its structural components and data from closely related compounds.[1] The molecule contains a halogenated (iodinated) aromatic ketone structure. Precursors like 2-Iodobenzoyl Chloride and 4-Iodobenzoyl chloride are classified as corrosive, causing severe skin burns and eye damage.[2][3][4] Although 2-(4-Iodobenzoyl)oxazole is a less reactive ketone derivative, it is prudent to treat it with significant caution.

Potential Hazards Include:

  • Skin and Eye Irritation/Damage: Aromatic ketones and halogenated compounds can cause irritation upon contact. Prolonged exposure may lead to more severe effects.

  • Respiratory Tract Irritation: If handled as a fine powder, inhalation may cause irritation to the respiratory system.

  • Toxicity: Iodinated compounds can present toxicological risks. While specific data for this compound is lacking, it is crucial to minimize exposure.[5][6]

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[6]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core Directive: Universal PPE Requirements

Regardless of the scale or specific application, a baseline level of PPE must be employed whenever handling 2-(4-Iodobenzoyl)oxazole. This establishes a non-negotiable standard of safety in the laboratory.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[7] Given the potential for splashes during solution preparation or reaction workups, a full-face shield worn over safety glasses provides a superior level of protection and is strongly recommended.[7][8]

  • Protective Clothing: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned, is mandatory to protect against splashes and contamination of personal clothing.[7] Long pants and closed-toe, closed-heel shoes are required to ensure full skin coverage.[7]

  • Hand Protection: The selection of appropriate gloves is critical and is detailed in the next section. At a minimum, chemical-resistant gloves must be worn.

Task-Specific Protocols and Glove Selection

The level of risk associated with handling 2-(4-Iodobenzoyl)oxazole varies with the procedure. The following table outlines recommended PPE for common laboratory tasks.

Laboratory Task Engineering Controls Minimum Required PPE Recommended Best Practice
Weighing/Aliquotting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureLab Coat, Safety Glasses, Disposable Nitrile GlovesDouble-gloving with nitrile gloves, Chemical Splash Goggles
Solution Preparation Chemical Fume HoodLab Coat, Chemical Splash Goggles, Chemical-Resistant Gloves (Neoprene or Butyl Rubber recommended)Face Shield over Goggles, Double-gloving
Running a Reaction Chemical Fume HoodLab Coat, Chemical Splash Goggles, Chemical-Resistant Gloves (Neoprene or Butyl Rubber recommended)Face Shield over Goggles, Double-gloving, consider a chemical-resistant apron
Work-up/Purification Chemical Fume HoodLab Coat, Chemical Splash Goggles, Chemical-Resistant Gloves (Neoprene or Butyl Rubber recommended)Face Shield over Goggles, Double-gloving
The Critical Choice: Selecting the Right Gloves

Disposable nitrile gloves offer good dexterity and protection against incidental splashes but may not be suitable for prolonged contact with the aromatic and halogenated components of this molecule.[7][9] For extended handling or situations with a higher risk of exposure, more robust glove materials are necessary.

  • Neoprene: Offers good resistance to ketones, organic acids, and petroleum solvents.[10]

  • Butyl Rubber: Provides excellent protection against ketones, esters, and aldehydes, but performs poorly against halogenated hydrocarbons.[9][10]

  • Viton™ (Fluoroelastomer): Delivers excellent resistance to chlorinated and aromatic solvents, making it a strong candidate for handling solutions of this compound. However, it has poorer performance against ketones.[9][10]

  • Norfoil™ (Silver Shield®): Offers excellent chemical resistance against a very broad range of hazardous chemicals, though with reduced dexterity.[9]

Causality: The choice of glove material is dictated by the chemical's structure. The aromatic ring and ketone group suggest neoprene as a versatile option, while Viton™ is superior if the compound is dissolved in aromatic or chlorinated solvents. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving (e.g., a nitrile glove under a neoprene or Viton™ glove) is a best practice that enhances safety.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling plan, ensuring environmental responsibility and regulatory compliance.

Decontamination
  • In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2][3]

  • For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2][3] Seek immediate medical attention in all cases of exposure.

  • Contaminated lab coats and clothing should be professionally laundered and not taken home.

Waste Disposal
  • Chemical Waste: All waste containing 2-(4-Iodobenzoyl)oxazole, including reaction residues and contaminated solvents, must be collected in a dedicated, clearly labeled hazardous waste container. Iodinated compounds should not be disposed of down the drain.[11] The waste should be classified as halogenated organic waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as solid hazardous waste. Do not discard them in the regular trash.

  • Spill Management: In the event of a spill, evacuate the area and ensure proper ventilation. Use a spill kit with absorbent materials suitable for chemical spills. Wear appropriate PPE, including respiratory protection if the spill generates dust or vapors. All cleanup materials must be disposed of as hazardous waste.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling 2-(4-Iodobenzoyl)oxazole task_assessment Assess the Task: - Weighing (Solid) - Solution Prep - Reaction/Work-up start->task_assessment weighing Weighing Solid: - Fume Hood/Enclosure - Lab Coat - Safety Goggles - Nitrile Gloves (Double) task_assessment->weighing Weighing solution Solution Prep: - Fume Hood - Lab Coat - Goggles & Face Shield - Neoprene/Viton Gloves task_assessment->solution Solution Prep reaction Reaction/Work-up: - Fume Hood - Lab Coat - Goggles & Face Shield - Neoprene/Viton Gloves - Chemical Apron task_assessment->reaction Reaction disposal Proceed with Task weighing->disposal solution->disposal reaction->disposal end_process Decontaminate & Dispose of Waste/PPE Properly disposal->end_process

Caption: PPE selection workflow for handling 2-(4-Iodobenzoyl)oxazole.

References

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE). Unknown Source. [Link]

  • Tackling the increasing contamination of the water supply by iodinated contrast media. Insights into Imaging. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • How to store / dispose of Iodine crystals? Reddit. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.